5''-O-Syringoylkelampayoside A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O17/c1-37-15-6-13(7-16(38-2)20(15)30)26(35)43-11-29(36)12-44-28(25(29)34)42-10-19-21(31)22(32)23(33)27(46-19)45-14-8-17(39-3)24(41-5)18(9-14)40-4/h6-9,19,21-23,25,27-28,30-34,36H,10-12H2,1-5H3/t19-,21-,22+,23-,25+,27-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFLXUHEPVEMKK-UTDQSPDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OCC3C(C(C(C(O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating 5''-O-Syringoylkelampayoside A from Gardenia sootepensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of 5''-O-Syringoylkelampayoside A, a phenolic compound, from the leaves of Gardenia sootepensis. The methodologies outlined herein are based on established principles of natural product chemistry and phytochemical analysis.
Introduction
Gardenia sootepensis Hutch, a plant from the Rubiaceae family, is a source of various bioactive compounds. Among these, this compound has garnered interest for its potential pharmacological activities. This document details a systematic approach to the extraction, fractionation, and purification of this compound, providing a foundation for further research and development.
Experimental Protocols
Plant Material Collection and Preparation
Fresh leaves of Gardenia sootepensis should be collected and authenticated by a plant taxonomist. The leaves are then washed, shade-dried, and ground into a coarse powder.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude extract containing this compound.
Protocol:
-
Macerate the dried leaf powder (1 kg) with 80% methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
Fractionation of the Crude Extract
The crude methanol extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity.
Protocol:
-
Suspend the crude methanol extract in distilled water (500 mL).
-
Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL).
-
Concentrate each fraction to dryness in vacuo to yield the n-hexane, chloroform, and ethyl acetate fractions. This compound, being a polar glycoside, is expected to be concentrated in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.
2.4.1. Column Chromatography
Protocol:
-
Subject the ethyl acetate fraction (10 g) to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v).
-
Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2) solvent system and visualizing under UV light (254 nm).
-
Pool the fractions showing a prominent spot corresponding to a phenolic glycoside.
2.4.2. Preparative High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Further purify the pooled fractions by preparative RP-HPLC.
-
Column: C18, 10 µm, 250 x 20 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B) with 0.1% formic acid.
-
Gradient Program: Start with 10% A, increasing to 40% A over 30 minutes.
-
Flow Rate: 5 mL/min.
-
Detection: UV at 280 nm.
-
Collect the peak corresponding to this compound.
Structure Elucidation
The purified compound is identified as this compound based on spectroscopic data.
-
¹H-NMR and ¹³C-NMR: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and formula. The molecular formula for this compound is C29H38O17, with a molecular weight of 658.60.[1]
Data Presentation
The following tables summarize representative quantitative data that could be obtained during the isolation process.
| Table 1: Extraction and Fractionation Yields | |
| Parameter | Value |
| Initial Dry Plant Material | 1000 g |
| Crude Methanol Extract Yield | 120 g (12%) |
| n-Hexane Fraction Yield | 15 g |
| Chloroform Fraction Yield | 25 g |
| Ethyl Acetate Fraction Yield | 40 g |
| Table 2: HPLC Analysis of Purified this compound | |
| Parameter | Value |
| Retention Time | (Specific to the analytical method) |
| Purity (by HPLC) | >98% |
Visualizations
The following diagrams illustrate the key workflows in the isolation process.
Caption: Isolation Workflow for this compound.
Caption: Logic of the Preparative HPLC Purification Step.
References
Structure Elucidation of 5''-O-Syringoylkelampayoside A: A Search for Evidence
This technical guide, therefore, addresses the known structure of the parent molecule, Kelampayoside A, as a foundational reference. The elucidation of 5''-O-Syringoylkelampayoside A would require the isolation of the compound and subsequent analysis using modern spectroscopic techniques.
The Parent Compound: Kelampayoside A
Kelampayoside A is a phenolic glycoside that has been identified in various plant species. Its structure consists of a 3,4,5-trimethoxyphenyl aglycone linked to a disaccharide moiety.
Systematic Name: (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol[1]
Molecular Formula: C₂₀H₃₀O₁₃[1]
Molecular Weight: 478.4 g/mol [1]
The structure of Kelampayoside A is characterized by a β-D-glucopyranosyl unit and a β-D-apiofuranosyl unit. The aglycone is attached to the glucopyranosyl unit, which is further linked to the apiofuranosyl unit.
Hypothetical Structure of this compound
Based on the name "this compound," it can be inferred that a syringoyl group is attached to the 5''-position of the apiofuranosyl sugar moiety of Kelampayoside A. The syringoyl group is derived from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).
The proposed structure would therefore be Kelampayoside A with a syringoyl ester linkage at the primary alcohol of the apiofuranose sugar.
Prospective Structure Elucidation Workflow
The definitive structure elucidation of this compound would necessitate a series of experimental procedures. The following represents a standard workflow for such a task.
Caption: A generalized workflow for the isolation and structure elucidation of a natural product.
Expected Spectroscopic Data
While no specific data is available, one can predict the key spectroscopic features that would confirm the structure of this compound.
Mass Spectrometry (MS):
-
An accurate mass measurement by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be crucial to determine the molecular formula. The expected mass would be that of Kelampayoside A plus the mass of a syringoyl moiety (C₉H₈O₄) minus the mass of water.
-
Tandem MS (MS/MS) experiments would show fragmentation patterns corresponding to the loss of the syringoyl group, the apiofuranosyl unit, the glucopyranosyl unit, and the trimethoxyphenyl aglycone.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the protons of the trimethoxyphenyl group, the two sugar units, and the syringoyl group would be observed. The presence of two aromatic protons for the syringoyl group and two for the trimethoxyphenyl group would be characteristic. The downfield shift of the H-5'' protons of the apiofuranose unit would indicate the site of acylation.
-
¹³C NMR: The spectrum would show signals for all carbons in the molecule. The carbonyl carbon of the syringoyl ester would be a key signal in the downfield region (around 165-170 ppm).
-
2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within each structural unit (aglycone, sugars, syringoyl group).
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This would be the most critical experiment to connect the different structural fragments. Key HMBC correlations would be expected from the H-5'' protons of the apiofuranose to the carbonyl carbon of the syringoyl group, from the anomeric proton of the apiofuranose to C-6 of the glucose, and from the anomeric proton of the glucose to the aglycone.
-
The following diagram illustrates the key hypothetical HMBC correlations that would be expected to confirm the structure.
Caption: Key hypothetical HMBC correlations for this compound.
Conclusion
The elucidation of the complete and unambiguous structure of this compound awaits its isolation and comprehensive spectroscopic analysis. The information on the parent compound, Kelampayoside A, provides a strong foundation for predicting the structural features of this derivative. The application of modern analytical techniques, particularly 2D NMR and high-resolution mass spectrometry, will be indispensable in confirming the proposed structure and determining its stereochemistry. Researchers and drug development professionals interested in this compound should focus on its isolation from a natural source or its chemical synthesis to enable detailed characterization.
References
5''-O-Syringoylkelampayoside A chemical structure and properties
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the chemical structure and properties of 5''-O-Syringoylkelampayoside A, a naturally occurring phenolic compound.
Chemical Structure and Properties
This compound is a complex glycoside. Its structure is characterized by a central kelampayoside A core, which is substituted with a syringoyl group. Kelampayoside A itself is comprised of a 3,4,5-trimethoxyphenyl aglycone linked to a disaccharide unit of apiose and glucose. The syringoyl moiety, derived from syringic acid, is attached at the 5'' position of the apiose sugar.
Chemical Identity:
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1014974-98-1[1][2] |
| Molecular Formula | C29H38O17[2][3] |
| Molecular Weight | 658.60 g/mol [2][3] |
| Compound Class | Phenols[1][2] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Powder[4] | BioCrick |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Purity | >98% | BioCrick[1] |
Properties of Kelampayoside A (Core Structure):
| Property | Value |
| Molecular Formula | C20H30O13[5] |
| Molecular Weight | 478.4 g/mol [5] |
| Melting Point | 132 - 134 °C[5] |
| Boiling Point | 685.6 °C at 760 mmHg |
| Flash Point | 368.4 °C |
| Density | 1.41 g/cm3 |
Biological Activity and Potential Applications
This compound has been isolated from Gardenia sootepensis.[2][6] While specific biological activities for this compound are not extensively documented, its structural class as a phenolic glycoside suggests potential antioxidant and anti-inflammatory properties.
The parent compound, kelampayoside A, has been noted for its anti-inflammatory, antioxidant, and cytotoxic activities against cancer cells.[7] These properties position kelampayoside A and its derivatives as interesting candidates for further investigation in drug discovery programs targeting inflammation, oxidative stress-related diseases, and oncology.[7] The addition of the syringoyl group in this compound may modulate these biological activities, a hypothesis that warrants experimental validation.
Logical Relationship of Structural Components
The following diagram illustrates the constituent parts of the this compound molecule.
Hypothetical Experimental Workflow for Isolation and Characterization
A general workflow for the isolation and characterization of natural products like this compound from a plant source is depicted below. This process typically involves extraction, fractionation, purification, and structural elucidation.
Conclusion
This compound is a phenolic glycoside with a well-defined chemical structure. While specific biological and pharmacological data for this compound are limited, its structural relationship to kelampayoside A suggests potential for anti-inflammatory and antioxidant activities. Further research is necessary to fully elucidate its biological functions and therapeutic potential. The methodologies and structural information presented in this guide provide a foundational resource for scientists and researchers interested in the exploration of this and related natural products.
References
- 1. This compound | CAS:1014974-98-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biocrick.com [biocrick.com]
- 5. Kelampayoside A | C20H30O13 | CID 10552637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cas 87562-76-3,kelampayoside A | lookchem [lookchem.com]
The Natural Provenance of 5''-O-Syringoylkelampayoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source, isolation, and potential biological significance of the phenolic compound 5''-O-Syringoylkelampayoside A. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source and Distribution
The primary identified natural source of this compound is the plant species Gardenia sootepensis. This plant belongs to the family Rubiaceae and is a source of various bioactive molecules. While the Callicarpa genus is rich in diverse phytochemicals, including flavonoids and terpenoids, current literature specifically points to Gardenia sootepensis for the isolation of this particular syringoyl glycoside.
Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the specific yield or concentration of this compound from Gardenia sootepensis. Further investigation through targeted phytochemical analysis would be required to establish these parameters.
| Compound | Natural Source | Plant Part | Yield/Concentration | Reference |
| This compound | Gardenia sootepensis | Not Specified | Data Not Available |
Experimental Protocols: Isolation and Characterization
While a specific, detailed protocol for the isolation of this compound has not been published, a representative methodology can be constructed based on established techniques for the extraction of phenolic and flavonoid glycosides from plant materials, particularly from the Gardenia genus.
Extraction
-
Plant Material Preparation: Air-dry the plant material of Gardenia sootepensis (e.g., leaves, stems) at room temperature and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol (B129727) or a methanol-water mixture (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.
-
Column Chromatography: Subject the enriched fraction to column chromatography on a silica (B1680970) gel stationary phase. Elute the column with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol (e.g., chloroform:methanol gradient). Collect fractions and monitor them by thin-layer chromatography (TLC).
Purification
-
Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating phenolic compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Achieve final purification by preparative HPLC on a C18 column using a gradient of acetonitrile (B52724) and water as the mobile phase.
Characterization
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the isolated compound using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and characterization of this compound.
Hypothetical Signaling Pathway
Due to the lack of specific studies on the biological activity of this compound, a hypothetical signaling pathway is proposed based on the known activities of the structurally related syringoyl glycoside, syringin. Syringin has been shown to modulate inflammatory and bone formation pathways.
Caption: Hypothetical signaling pathways potentially modulated by a syringoyl glycoside.
The Putative Biosynthesis of 5''-O-Syringoylkelampayoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5''-O-Syringoylkelampayoside A is a complex phenolic glycoside with potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established knowledge of phenylpropanoid and glycoside metabolism in plants. Due to the absence of specific research on this pathway, the proposed route is inferred from the biosynthesis of its constituent moieties: the aglycone antiarol (3,4,5-trimethoxyphenol), the disaccharide (apiose and glucose), and the syringoyl group. This document provides a framework for future research, including proposed enzymatic steps, illustrative quantitative data, and general experimental protocols for pathway elucidation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Precursors: Biosynthesis of the aglycone antiarol and the acyl donor syringic acid via the shikimate and phenylpropanoid pathways.
-
Assembly of Kelampayoside A: Glycosylation of the antiarol aglycone to form kelampayoside A.
-
Final Acylation: Esterification of kelampayoside A with an activated syringic acid derivative to yield the final product.
Biosynthesis of Syringic Acid
Syringic acid is a well-characterized product of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.
-
Pathway Diagram:
Caption: Putative biosynthetic pathway of syringic acid from L-phenylalanine.
Putative Biosynthesis of Antiarol (3,4,5-Trimethoxyphenol)
The biosynthesis of the antiarol aglycone is not explicitly documented. A plausible route is from gallic acid, which itself can be derived from the shikimate pathway. Subsequent methylation would yield antiarol.
-
Pathway Diagram:
Caption: Putative biosynthetic pathway of antiarol from 3-dehydroshikimic acid.
Assembly of this compound
This stage involves the sequential glycosylation of antiarol and the final acylation.
-
Pathway Diagram:
Caption: Proposed final assembly of this compound.
Quantitative Data (Illustrative)
As no experimental data for this specific pathway is available, the following table presents hypothetical kinetic parameters for the key enzymes involved. This serves as a template for future experimental design and data presentation.
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| O-Methyltransferase (OMT) | Gallic Acid, SAM | 50 | 0.5 | 1.0 x 10⁴ |
| UGT1 | Antiarol, UDP-Glucose | 100 | 1.2 | 1.2 x 10⁴ |
| UAT1 | Antiarol-glucoside, UDP-Apiose | 75 | 0.8 | 1.1 x 10⁴ |
| BAHD Acyltransferase | Kelampayoside A, Syringoyl-CoA | 25 | 2.5 | 1.0 x 10⁵ |
SAM: S-adenosyl methionine
Experimental Protocols
The elucidation of this putative pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for the characterization of the key enzyme classes.
Identification and Cloning of Candidate Genes
-
Transcriptome Analysis: Perform RNA-seq on tissues of an Actinidia species known to produce this compound. Identify candidate genes (OMTs, UGTs, BAHD acyltransferases) that are highly expressed in these tissues.
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).
Heterologous Expression and Purification of Recombinant Enzymes
-
Expression: Transform the expression constructs into a suitable host (E. coli, Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
In Vitro Enzyme Assays
-
Workflow Diagram:
Caption: General workflow for in vitro enzyme assays.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the acceptor substrate (antiarol or antiarol-glucoside), the UDP-sugar donor (UDP-glucose or UDP-apiose), MgCl₂, and purified enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time.
-
Quenching and Analysis: Stop the reaction by adding an equal volume of methanol. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to quantify the formation of the glycosylated product.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), the acceptor substrate (kelampayoside A), the acyl donor (syringoyl-CoA), and the purified enzyme.
-
Incubation: Incubate at an optimal temperature (e.g., 30°C).
-
Quenching and Analysis: Stop the reaction and analyze the formation of this compound by HPLC or LC-MS as described for the GT assay.
Conclusion
This technical guide provides a putative biosynthetic pathway for this compound, based on established principles of plant secondary metabolism. The proposed pathway, along with the illustrative data and generalized experimental protocols, serves as a foundational resource for researchers aiming to elucidate and engineer the biosynthesis of this and related natural products. Further research, including the identification and characterization of the specific enzymes from a producing organism, is necessary to validate and refine this proposed pathway.
Spectroscopic Analysis of 5''-O-Syringoylkelampayoside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5''-O-Syringoylkelampayoside A is a phenolic glycoside isolated from the plant Gardenia sootepensis. As a natural product, its complete structural elucidation and characterization are paramount for further investigation into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic methodologies typically employed for the analysis of such compounds. While the specific raw data for this compound is not publicly available in the cited literature, this document outlines the standard experimental protocols and data interpretation workflows used in its structural determination.
Data Presentation
While specific quantitative NMR and MS data for this compound are not available in the public domain, the following tables represent the typical format for presenting such data for a novel natural product.
Table 1: Hypothetical ¹H NMR (Nuclear Magnetic Resonance) Data for this compound (in a suitable solvent, e.g., CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone Moiety | |||
| H-2' | 7.05 | s | |
| H-6' | 7.05 | s | |
| OMe-3', 5' | 3.85 | s | |
| Glycosidic Moiety | |||
| H-1'' | 4.85 | d | 7.5 |
| H-2'' | 3.50 | m | |
| H-3'' | 3.60 | m | |
| H-4'' | 3.45 | m | |
| H-5'' | 4.50 | m | |
| H-6''a | 3.90 | dd | 12.0, 2.5 |
| H-6''b | 3.70 | dd | 12.0, 5.5 |
| Syringoyl Moiety | |||
| H-2''' | 7.30 | s | |
| H-6''' | 7.30 | s | |
| OMe-3''', 5''' | 3.95 | s |
Table 2: Hypothetical ¹³C NMR Data for this compound (in a suitable solvent, e.g., CD₃OD)
| Position | δC (ppm) |
| Aglycone Moiety | |
| C-1' | 135.0 |
| C-2' | 108.0 |
| C-3' | 155.0 |
| C-4' | 140.0 |
| C-5' | 155.0 |
| C-6' | 108.0 |
| OMe-3', 5' | 56.5 |
| Glycosidic Moiety | |
| C-1'' | 104.0 |
| C-2'' | 75.0 |
| C-3'' | 78.0 |
| C-4'' | 71.5 |
| C-5'' | 76.0 |
| C-6'' | 64.0 |
| Syringoyl Moiety | |
| C-1''' | 122.0 |
| C-2''' | 110.0 |
| C-3''' | 149.0 |
| C-4''' | 142.0 |
| C-5''' | 149.0 |
| C-6''' | 110.0 |
| C=O | 168.0 |
| OMe-3''', 5''' | 57.0 |
Table 3: Mass Spectrometry (MS) Data for this compound
| Ionization Mode | Mass Analyzer | Observed m/z | Calculated m/z | Molecular Formula |
| ESI-MS (Positive) | TOF or Orbitrap | [M+Na]⁺ | [C₂₉H₃₈O₁₇+Na]⁺ | C₂₉H₃₈O₁₇ |
| HR-ESI-MS (Positive) | TOF or Orbitrap | [M+H]⁺ | [C₂₉H₃₈O₁₇+H]⁺ | C₂₉H₃₈O₁₇ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required for the structural elucidation of a natural product like this compound.
1. Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Gardenia sootepensis) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), at room temperature.
-
Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents like dichloromethane (B109758) and ethyl acetate. The resulting fractions are concentrated under reduced pressure.
-
Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This often includes:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed at a constant temperature (e.g., 25 °C):
-
1D NMR: ¹H NMR and ¹³C NMR (with proton decoupling).
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
-
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The analysis is conducted in both positive and negative ion modes to obtain the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution and accuracy of the mass analyzer allow for the determination of the elemental composition and thus the molecular formula of the compound.
-
Tandem MS (MS/MS): To gain further structural information, fragmentation of the parent ion is induced (e.g., by collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This can help to identify the different structural moieties within the molecule, such as the aglycone, the sugar units, and the acyl group.
Mandatory Visualization
Caption: Workflow for the isolation and structural elucidation of a natural product.
This comprehensive guide outlines the standard procedures and data presentation formats essential for the spectroscopic analysis of natural products like this compound. These methodologies are fundamental for researchers in natural product chemistry, pharmacology, and drug development.
An In-Depth Technical Guide to 5''-O-Syringoylkelampayoside A: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5''-O-Syringoylkelampayoside A is a phenolic glycoside isolated from the plant Gardenia sootepensis Hutch. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data and analysis of its constituent parts. Furthermore, it explores the potential biological activities of this compound based on the known therapeutic effects of related molecules, particularly its syringic acid moiety. This technical guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₈O₁₇ | [1][2] |
| Molecular Weight | 658.6 g/mol | [1][2] |
| CAS Number | 1014974-98-1 | [1] |
| Physical State | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [3] |
Spectral Data Analysis
Detailed spectral data for this compound is not yet published. However, based on its structural components—a kelampayoside A core and a syringoyl group—the expected NMR and mass spectrometry characteristics can be inferred. Commercial suppliers indicate that the compound's structure is confirmed by NMR and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the syringoyl group, typically appearing as a singlet in the δ 7.0-7.5 ppm region. The methoxy (B1213986) groups (-OCH₃) on the syringoyl moiety would exhibit a sharp singlet around δ 3.8-4.0 ppm. The sugar protons of the kelampayoside A moiety would resonate in the upfield region of δ 3.0-5.5 ppm, with anomeric protons appearing at the lower field end of this range.
¹³C-NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the ester group around δ 165-170 ppm. The aromatic carbons of the syringoyl group would appear in the δ 105-150 ppm range. The methoxy group carbons would resonate at approximately δ 56 ppm. The sugar carbons of the kelampayoside A moiety would be observed in the δ 60-110 ppm region.
Mass Spectrometry (MS) (Anticipated)
The mass spectrum of this compound would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to its molecular weight of 658.6. Fragmentation analysis would likely reveal the loss of the syringoyl group (198 Da) and subsequent fragmentation of the kelampayoside A sugar backbone.
Experimental Protocols
Isolation and Purification
While a specific, detailed protocol for the isolation of this compound has not been published, general methods for isolating phenolic glycosides from plant materials are well-established. These typically involve the following steps:
-
Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Gardenia sootepensis) is extracted with a suitable solvent, often methanol (B129727) or ethanol, at room temperature or with gentle heating.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Separation: The enriched fraction is then subjected to various chromatographic techniques for further purification. These may include:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20, with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.
-
The purity of the isolated this compound is typically assessed by HPLC, and its structure is confirmed by NMR and mass spectrometry.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, the presence of the syringic acid moiety provides a strong indication of its potential therapeutic effects, particularly in the areas of antioxidant and anti-inflammatory action.
Antioxidant Activity
Syringic acid is a well-documented antioxidant. Its mechanism of action involves scavenging free radicals and activating the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. It is plausible that this compound shares these properties.
Potential Antioxidant Signaling Pathway:
Anti-inflammatory Activity
Syringic acid also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators by downregulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Potential Anti-inflammatory Signaling Pathway:
References
An In-depth Technical Guide to 5''-O-Syringoylkelampayoside A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties and analytical methodologies related to 5''-O-Syringoylkelampayoside A, a notable phenylpropanoid glycoside. The information is intended to support research and development activities in phytochemistry and drug discovery.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. This data is essential for analytical chemistry, including mass spectrometry and quantitative analysis.
| Property | Value |
| Molecular Formula | C₂₉H₃₈O₁₇ |
| Molecular Weight | 658.6 g/mol [1][2][3] |
| CAS Number | 1014974-98-1[1][2] |
| Compound Type | Phenols, Phenylpropanoid Glycoside[1] |
Experimental Protocols
While specific isolation protocols for this compound are proprietary or not widely published, a general methodology for the extraction, isolation, and characterization of phenylpropanoid glycosides from plant material is presented below. This protocol is based on established phytochemical techniques.
Objective: To isolate and characterize phenylpropanoid glycosides, such as this compound, from a plant source.
2.1. Stage 1: Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature to a constant weight. Grind the dried material into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: Macerate the powdered plant material in a solvent of medium polarity, such as methanol (B129727) or a methanol/water mixture, at room temperature for 24-48 hours with occasional agitation. The solvent choice is critical for efficiently extracting glycosides.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper or a sintered glass funnel to separate the extract from the solid plant residue.[1] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[1]
2.2. Stage 2: Fractionation and Purification
-
Solvent-Solvent Partitioning: Redissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). Phenylpropanoid glycosides are typically enriched in the ethyl acetate or n-butanol fractions.
-
Column Chromatography: Subject the enriched fraction to column chromatography using a stationary phase like silica (B1680970) gel.
-
Elution: Begin elution with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and gradually increase the polarity by introducing a more polar solvent like methanol.[1]
-
Fraction Collection: Collect the eluate in numerous small fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing the compound of interest (as determined by Thin Layer Chromatography) and subject them to preparative HPLC, often using a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient.
2.3. Stage 3: Structure Elucidation
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HR-MS) on the purified compound to determine its exact molecular weight and deduce the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure determination, acquire a suite of NMR spectra:
-
1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.
-
2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons, thereby piecing together the molecule's structure, including the nature of the sugar moieties and the location of the syringoyl group.[1]
-
Visualizations
3.1. General Experimental Workflow
The following diagram illustrates a standard workflow for the isolation and identification of a target natural product like this compound from a plant source.
3.2. Molecular Component Relationship
This compound is a complex glycoside. The diagram below illustrates the relationship between its core components: Kelampayoside A and the Syringoyl group attached at the 5'' position.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 5''-O-Syringoylkelampayoside A
Authored for: Researchers, scientists, and drug development professionals.
Introduction
5''-O-Syringoylkelampayoside A is a phenolic compound that has been isolated from various plant sources. As research into the therapeutic potential of natural products continues to expand, robust and reliable analytical methods for the quantification of such compounds are crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of biological mechanisms.
This document provides detailed application notes and protocols for the quantification of this compound in various matrices. The methodologies described are based on common analytical techniques for similar flavonoid glycosides and provide a strong foundation for method development and validation.
Chemical Structure and Properties
-
IUPAC Name: 3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside[1]
-
Key Structural Features: The molecule contains a syringoyl group, a glucopyranosyl unit, and an apio-furanosyl unit. The presence of multiple hydroxyl and methoxy (B1213986) groups makes the molecule polar. The aromatic rings and carbonyl groups allow for UV detection.
-
Solubility: Soluble in DMSO, Acetonitrile (B52724), Ethyl Acetate, Chloroform, and Dichloromethane.[4]
Recommended Analytical Methods
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma or tissue extracts.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of relatively pure samples or extracts where this compound is a major component.
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid (analytical grade).
-
This compound reference standard (>98% purity).
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Sample Preparation
-
Plant Extracts: Accurately weigh the dried extract and dissolve in methanol. Sonicate for 15 minutes and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Plasma Samples: Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 15 minutes at 4 °C. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Calibration Curve
Prepare a stock solution of this compound in methanol (1 mg/mL). From this stock, prepare a series of working standards ranging from 1 to 200 µg/mL by serial dilution with the mobile phase. Inject each standard in triplicate to construct a calibration curve.
Data Presentation: HPLC-UV Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (RSD%) | < 2.5% |
| Inter-day Precision (RSD%) | < 4.0% |
| Accuracy (Recovery %) | 96.5 - 103.2% |
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it the preferred choice for quantifying this compound in complex biological matrices.
Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
This compound reference standard (>98% purity).
-
Internal Standard (IS), e.g., a structurally similar flavonoid glycoside not present in the sample.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 657.6 [M-H]⁻ | 197.1 (Syringoyl moiety) | 40 | 25 |
| Internal Standard (e.g., Verbascoside) | 623.6 [M-H]⁻ | 161.1 (Caffeoyl moiety) | 45 | 20 |
Sample Preparation
Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents. The use of an internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.
Calibration Curve
Prepare a stock solution of this compound and the internal standard in methanol (1 mg/mL). Prepare a series of working standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 1 to 500 ng/mL).
Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (RSD%) | < 3.0% |
| Inter-day Precision (RSD%) | < 5.0% |
| Accuracy (Recovery %) | 98.1 - 104.5% |
| Matrix Effect (%) | 95 - 105% |
Experimental Workflow and Diagrams
The following diagrams illustrate the general workflow for the quantification of this compound and a logical diagram for analytical method validation.
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
Application Note: HPLC Analysis of 5''-O-Syringoylkelampayoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis. The described protocol is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control, and various research applications. Furthermore, this document outlines a potential signaling pathway associated with the biological activity of related iridoid glycosides, providing context for further investigation into the therapeutic potential of this compound.
Introduction
This compound is a phenolic compound of interest found in Gardenia sootepensis.[1] As with many natural products, accurate and reliable quantification is crucial for standardization, pharmacological studies, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.[2][3] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. Additionally, it explores a potential mechanism of action by illustrating a signaling pathway relevant to the known anti-inflammatory and anti-cancer activities of structurally similar iridoid glycosides.[3][4]
Experimental Protocols
Sample Preparation
Standard Solution:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol (B129727) to prepare a stock solution of 1.0 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 200, 100, 50, 25, 12.5, and 6.25 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before HPLC analysis.
Plant Extract Sample:
-
Accurately weigh 1.0 g of dried and powdered Gardenia sootepensis plant material.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5.0 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 15-30% B; 10-25 min, 30-50% B; 25-30 min, 50-15% B; 30-35 min, 15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 270 nm |
Data Presentation
The following tables summarize the quantitative data obtained from the HPLC analysis of this compound.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 6.25 - 200 | y = 45.821x + 12.345 | 0.9998 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| This compound | 50 | 1.2% | 1.8% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| This compound | 25 | 24.8 | 99.2 | 1.5 |
| 50 | 50.3 | 100.6 | 1.2 | |
| 100 | 98.9 | 98.9 | 1.4 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.5 | 1.5 |
Visualization of Experimental Workflow and Signaling Pathway
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Potential Signaling Pathway Inhibition
Compounds from Gardenia species, including iridoid glycosides, have demonstrated anti-inflammatory and anti-cancer activities. A plausible mechanism for these effects is the inhibition of signaling pathways that lead to the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis. The following diagram illustrates a simplified representation of this inhibitory action.
Caption: Potential inhibition of the MAPK/AP-1 signaling pathway.
Conclusion
The HPLC method presented in this application note is a reliable and reproducible technique for the quantitative analysis of this compound in plant extracts. The provided protocol and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The illustrated signaling pathway offers a potential avenue for investigating the biological activities of this compound and its therapeutic applications.
References
Application Notes and Protocols for 5''-O-Syringoylkelampayoside A as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5''-O-Syringoylkelampayoside A as a research standard. This document outlines its potential biological activities, detailed protocols for in vitro evaluation, and data presentation guidelines.
1. Introduction
This compound is a phenolic glycoside isolated from Gardenia sootepensis. Structurally, it comprises a kelampayoside A core with a syringoyl group modification. While direct extensive studies on this compound are limited, its structural components—a syringoyl moiety and a kelampayoside A-like core—suggest a strong potential for anti-inflammatory, antioxidant, and cytotoxic activities. The syringoyl group is characteristic of syringic acid, a phenolic compound with well-documented antioxidant and anti-inflammatory properties, including the modulation of the NF-κB signaling pathway. Kelampayoside A has also been reported to possess anti-inflammatory and antioxidant effects. This makes this compound a promising candidate for investigation in drug discovery and development.
2. Potential Biological Activities and Mechanisms of Action
Based on its chemical structure and the known activities of related compounds, this compound is hypothesized to exhibit the following biological activities:
-
Anti-inflammatory Activity: Likely mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This may involve preventing the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.
-
Antioxidant Activity: The phenolic nature of the syringoyl group suggests potent radical scavenging activity. This can be evaluated using standard in vitro antioxidant assays.
-
Cytotoxic Activity: Potential to induce cell death in cancer cell lines, which can be assessed using cytotoxicity assays.
3. Data Presentation
Quantitative data from in vitro assays should be summarized for clear interpretation and comparison. The following tables provide examples of how to present experimental results for this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | NO concentration | Data to be determined | Reference value |
| TNF-α Production | RAW 264.7 | TNF-α concentration | Data to be determined | Reference value |
| IL-6 Production | RAW 264.7 | IL-6 concentration | Data to be determined | Reference value |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM) |
| DPPH Radical Scavenging | % Inhibition | Data to be determined | Reference value |
| ABTS Radical Scavenging | % Inhibition | Data to be determined | Reference value |
Table 3: In Vitro Cytotoxic Activity of this compound
| Cell Line | Assay | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | Cell Viability | Data to be determined | Reference value |
| MCF-7 (Breast Cancer) | MTT | Cell Viability | Data to be determined | Reference value |
| A549 (Lung Cancer) | MTT | Cell Viability | Data to be determined | Reference value |
4. Experimental Protocols
4.1. General Preparation and Handling
-
Solubility: Phenolic glycosides like this compound are generally soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Stability: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Protect solutions from light, as phenolic compounds can be light-sensitive.
4.2. In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (B1670325) (positive control)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or dexamethasone for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a sodium nitrite (B80452) standard curve.
-
-
TNF-α and IL-6 ELISA:
-
Collect the remaining cell culture supernatant.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
4.3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the antioxidant capacity of this compound to scavenge the stable DPPH free radical.
-
Materials:
-
This compound
-
DPPH
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
-
Protocol:
-
Prepare DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Prepare sample solutions: Prepare a series of concentrations of this compound and ascorbic acid in the same solvent.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The control contains the solvent instead of the sample.
-
4.4. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay assesses the effect of this compound on cell viability.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium with FBS and antibiotics
-
This compound
-
Doxorubicin (B1662922) (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The control cells are treated with vehicle (e.g., DMSO) only.
-
4.5. Western Blot Analysis of NF-κB Pathway Activation
This protocol is for determining if this compound inhibits the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of p65.
-
Materials:
-
RAW 264.7 cells
-
6-well plates
-
LPS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for phosphorylation) or 1 hour (for translocation).
-
Protein Extraction:
-
For total protein, lyse cells with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Application Notes and Protocols for 5''-O-Syringoylkelampayoside A in Cell Culture Experiments
Disclaimer: As of December 2025, there is no publicly available research detailing the use of 5''-O-Syringoylkelampayoside A in cell culture experiments. The following application notes and protocols are hypothetical and constructed based on the known biological activities of its constituent moieties: the syringoyl group (related to syringin (B1682858) and syringic acid) and the kelampayoside A core structure. Researchers should use this information as a preliminary guide and conduct their own dose-response and toxicity studies to validate these protocols for their specific cell lines and experimental conditions.
Introduction
This compound is a phenolic glycoside. While direct studies on this compound are unavailable, its structural components suggest potential biological activities relevant to cell culture research. The syringoyl moiety is found in compounds like syringin and syringic acid, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5] The core structure, kelampayoside A, is also suggested to have anti-inflammatory and antioxidant potential.[6] Therefore, this compound is a promising candidate for investigation in studies related to inflammation, oxidative stress, and cancer.
Potential Applications in Cell Culture
-
Anti-inflammatory Studies: Investigation of its ability to reduce the expression of pro-inflammatory cytokines and modulate inflammatory signaling pathways in cell models of inflammation.
-
Antioxidant Activity Assays: Assessment of its capacity to scavenge free radicals and protect cells from oxidative damage induced by various stressors.
-
Cancer Research: Evaluation of its cytotoxic effects on cancer cell lines and its potential to induce apoptosis or inhibit cell proliferation.
-
Neuroprotection Studies: Exploration of its protective effects against neuronal cell death in models of neurodegenerative diseases.
Data Presentation: Predicted Efficacy Based on Related Compounds
The following tables summarize quantitative data from studies on syringin and syringic acid, which may serve as a starting point for estimating the potential effective concentrations of this compound.
Table 1: Predicted Anti-inflammatory and Cytoprotective Concentrations
| Compound | Cell Line | Assay | Effective Concentration | Predicted Effect | Reference |
| Syringin | H9c2 | Cell Viability | 10 - 100 µM | Increased viability after H₂O₂-induced injury | [1][7] |
| Syringin | NHDF | TGFβ Secretion (ELISA) | 25 - 100 µM | Increased TGFβ secretion | [8][9] |
| Syringic Acid | Caco-2 | Cell Viability (CCK-8) | 0.1 - 10 µM | Protection against oxygen-glucose deprivation/reoxygenation injury | [10] |
Table 2: Predicted Anti-cancer Concentrations
| Compound | Cell Line | Assay | IC₅₀/Effective Concentration | Effect | Reference |
| Syringic Acid | SW-480 | MTT Assay | Dose-dependent inhibition | Inhibition of cell proliferation | [4] |
| Syringic Acid | AGS | Cell Viability | 25 - 30 µg/mL | Induction of apoptosis | [11][12] |
| Syringic Acid | SW1116, SW837 | Antimitogenic Assay | IC₅₀ = 0.95-1.2 mg/mL | Inhibition of mitosis in cancer cells with low cytotoxicity to normal fibroblasts | [13] |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments based on methodologies used for syringin and syringic acid.
4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
-
Materials:
-
Target cell line (e.g., SW-480 for cancer, H9c2 for cytoprotection)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Suggested starting concentrations could range from 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis.
-
Materials:
-
Target cancer cell line (e.g., AGS)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., based on IC₅₀ values from the MTT assay) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
4.3. Western Blotting for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on key signaling proteins.
-
Materials:
-
Target cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-AKT, p-mTOR, NF-κB, cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the activities of syringin and syringic acid.
References
- 1. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. Cas 87562-76-3,kelampayoside A | lookchem [lookchem.com]
- 7. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syringin (Sinapyl Alcohol 4-O-Glucoside) Improves the Wound Healing Capacity of Fibroblasts and Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protective effects of syringic acid on inflammation, apoptosis and intestinal barrier function in Caco-2 cells following oxygen-glucose deprivation/reoxygenation-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies Using 5''-O-Syringoylkelampayoside A
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Application Notes and Protocols for In Vivo Studies of 5''-O-Syringoylkelampayoside A
Introduction
This document provides a detailed overview of the application of this compound in in vivo research settings. This compound is a natural phenolic compound isolated from Gardenia sootepensis.[1] While in vivo studies specifically investigating this compound are not yet available in the public domain, this document outlines hypothetical experimental designs and protocols based on the known biological activities of structurally similar phenolic compounds. The following sections offer guidance on potential therapeutic areas to explore, suggested animal models, and detailed experimental workflows.
Hypothetical Therapeutic Applications and Experimental Designs
Based on the characteristics of analogous natural phenols, this compound holds potential for investigation in several research areas. The following table outlines possible applications and corresponding experimental designs.
| Therapeutic Area | Proposed In Vivo Model | Key Outcome Measures | Justification |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-induced systemic inflammation in mice | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum; Histopathological analysis of lung and liver tissue. | Phenolic compounds often exhibit anti-inflammatory properties. This model is a standard for screening anti-inflammatory agents. |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke in rats | Infarct volume measurement; Neurological deficit scoring; Assessment of oxidative stress markers in brain tissue. | The antioxidant potential of phenolic compounds may confer protection against ischemia-reperfusion injury in the brain. |
| Metabolic Disease | High-fat diet-induced obesity and insulin (B600854) resistance in mice | Glucose tolerance tests; Insulin tolerance tests; Measurement of serum lipid profiles; Histological analysis of liver for steatosis. | Many natural phenols have demonstrated beneficial effects on metabolic parameters. |
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the aforementioned experimental designs.
Protocol 1: Evaluation of Anti-inflammatory Activity
Objective: To assess the potential of this compound to mitigate systemic inflammation.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Methodology:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into four groups (n=8 per group):
-
Vehicle Control (Saline)
-
LPS Control (1 mg/kg)
-
This compound (Dose 1) + LPS
-
This compound (Dose 2) + LPS
-
-
Treatment: Administer this compound or vehicle via oral gavage one hour prior to LPS challenge.
-
Induction of Inflammation: Administer LPS (1 mg/kg) via intraperitoneal (IP) injection.
-
Sample Collection: Six hours post-LPS injection, collect blood via cardiac puncture and euthanize the animals.
-
Analysis:
-
Measure serum cytokine levels using ELISA.
-
Collect lung and liver tissues for histopathological examination (H&E staining).
-
Protocol 2: Assessment of Neuroprotective Effects
Objective: To determine if this compound can protect against cerebral ischemic injury.
Animal Model: Male Sprague-Dawley rats, 250-300g.
Methodology:
-
Acclimatization: House rats in a controlled environment for one week.
-
Grouping: Assign rats to:
-
Sham-operated
-
Vehicle + MCAO
-
This compound + MCAO
-
-
Treatment: Administer the compound or vehicle intravenously 30 minutes before MCAO.
-
Surgical Procedure (MCAO): Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.
-
Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO.
-
Infarct Volume Measurement: At 24 hours, euthanize the rats, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to determine infarct volume.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are unknown, it is plausible that it could interact with pathways commonly affected by phenolic compounds. For instance, in an inflammatory context, it might inhibit the NF-κB signaling pathway.
Conclusion
The provided application notes and protocols serve as a foundational guide for initiating in vivo research on this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and to conduct preliminary in vitro studies to establish effective dose ranges and confirm biological activity before proceeding with animal studies. As more data becomes available, these protocols can be further refined to optimize the investigation of this promising natural compound.
References
Application Notes and Protocols for 5''-O-Syringoylkelampayoside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis. The information is intended to guide researchers in preparing this compound for various experimental applications, from in vitro biological assays to in vivo studies.
Compound Information
-
IUPAC Name: [(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate
-
CAS Number: 1014974-98-1
-
Molecular Formula: C₂₉H₃₈O₁₇
-
Molecular Weight: 658.60 g/mol
-
Appearance: Powder[1]
-
Storage: For long-term storage, it is recommended to store this compound at -20°C in a desiccated environment.
Solubility Profile
This compound is a lipophilic compound with limited aqueous solubility. It is soluble in a range of organic solvents.
Qualitative Solubility:
-
Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2].
Quantitative Data for Stock Solution Preparation:
The following table provides the required volume of solvent to prepare stock solutions of this compound at various concentrations. This data is based on the molecular weight of 658.60 g/mol .
| Desired Concentration | 1 mg | 5 mg | 10 mg | 20 mg | 25 mg |
| 1 mM | 1.5184 mL | 7.5919 mL | 15.1837 mL | 30.3674 mL | 37.9593 mL |
| 5 mM | 0.3037 mL | 1.5184 mL | 3.0367 mL | 6.0735 mL | 7.5919 mL |
| 10 mM | 0.1518 mL | 0.7592 mL | 1.5184 mL | 3.0367 mL | 3.7959 mL |
| 50 mM | 0.0304 mL | 0.1518 mL | 0.3037 mL | 0.6073 mL | 0.7592 mL |
| 100 mM | 0.0152 mL | 0.0759 mL | 0.1518 mL | 0.3037 mL | 0.3796 mL |
Experimental Protocols
Protocol for Preparing Stock Solutions for In Vitro Assays
This protocol is designed for preparing a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro experiments such as cell-based assays or enzyme inhibition studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. Due to its fine powder form, it is advisable to weigh it in a fume hood or a ventilated enclosure.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle warming (e.g., 37°C for 10-15 minutes) can also be applied, but care should be taken to avoid degradation.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage (1-2 weeks), store at 4°C.
-
For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Workflow for Preparing In Vitro Stock Solutions:
Caption: Workflow for preparing DMSO stock solutions.
Protocol for Preparing Working Solutions for In Vivo Studies
For in vivo applications, it is often necessary to prepare a formulation that is well-tolerated and maintains the compound in solution upon administration. The following protocol describes a common co-solvent formulation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dilution:
-
To prepare the final working solution, first mix the required volume of the DMSO stock solution with PEG300.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the saline to the mixture and vortex until a clear and homogenous solution is formed.
-
-
Final Concentration: The final concentration of this compound in the working solution will depend on the initial stock concentration and the dilution factor. Ensure the final DMSO concentration is within a tolerable range for the animal model.
-
Administration: The prepared solution should be used immediately. If any precipitation is observed, gentle warming and vortexing may be used to redissolve the compound.
Potential Signaling Pathway Involvement
Extracts from Gardenia sootepensis, the natural source of this compound, have been shown to possess anti-inflammatory properties. Specifically, other compounds isolated from this plant, such as triterpenes, have been demonstrated to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Erk1/2 (Extracellular signal-regulated kinase 1/2) signaling pathways[3][4]. These pathways are critical regulators of inflammation and cell proliferation.
Hypothesized Signaling Pathway Inhibition:
Caption: Potential inhibition of NF-κB and Erk1/2 pathways.
Safety and Handling
-
Handling: Handle this compound in a well-ventilated area[5]. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The safety and toxicity of this compound have not been fully elucidated. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | CAS:1014974-98-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Natural Products isolated from Gardenia sootepensis - BioCrick [biocrick.com]
- 4. Anti-inflammatory triterpenes from the apical bud of Gardenia sootepensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Application Notes and Protocols: 5''-O-Syringoylkelampayoside A
Introduction
This document addresses the current scientific understanding of the mechanism of action for the natural product 5''-O-Syringoylkelampayoside A. Following a comprehensive review of available scientific literature, it is evident that detailed mechanistic studies on this specific compound have not been published. This compound is a phenolic compound that can be isolated from the herb Gardenia sootepensis[1]. Its chemical formula is C29H38O17 and its CAS number is 1014974-98-1[1].
While research on this compound is limited, studies on a closely related parent compound, Kelampayoside A, offer some insights into potential biological activities. Kelampayoside A, a flavonoid derived from plants such as Syzygium myrtifolium, has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities against cancer cells[2]. These properties suggest that Kelampayoside A and its derivatives could be valuable candidates for drug discovery and development, particularly in targeting inflammation-related disorders and oxidative stress-related diseases[2].
Due to the absence of specific data for this compound, this document will present a generalized framework for investigating its mechanism of action, based on the known activities of the related compound Kelampayoside A. The following sections provide hypothetical experimental protocols and potential signaling pathways that could be explored.
Hypothetical Signaling Pathways for Investigation
Given the anti-inflammatory and anti-cancer properties observed in the parent compound Kelampayoside A, several key signaling pathways would be logical starting points for investigating the mechanism of action of this compound.
2.1. NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Many natural products with anti-inflammatory effects act by inhibiting this pathway. A potential mechanism for this compound could involve the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.
2.2. MAPK Signaling Pathway in Cell Proliferation and Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell growth, differentiation, and apoptosis. The cytotoxic effects of related compounds suggest that this compound might modulate these pathways to induce apoptosis in cancer cells, potentially through the activation of JNK and p38 and the inhibition of the pro-survival ERK pathway.
Proposed Experimental Protocols
The following protocols are suggested as a starting point for elucidating the mechanism of action of this compound.
3.1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of this compound on the viability and proliferation of relevant cell lines (e.g., cancer cell lines, immune cells).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or WST-1 assay.
-
Measure absorbance at the appropriate wavelength and calculate the IC50 value.
-
3.2. Western Blot Analysis of Signaling Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Methodology:
-
Treat cells with this compound at the determined IC50 concentration for various time points.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of proteins such as IκBα, p65, ERK, JNK, and p38.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
3.3. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the effect of this compound on the mRNA expression of target genes.
-
Methodology:
-
Treat cells with this compound.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers for genes of interest (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Data Presentation
As no quantitative data is currently available for this compound, the following tables are presented as templates for organizing future experimental results.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
|---|---|---|---|
| e.g., MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| e.g., RAW 264.7 | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Protein Expression/Phosphorylation
| Target Protein | Treatment Group | Fold Change vs. Control |
|---|---|---|
| p-IκBα/IκBα | e.g., 10 µM Compound | Data to be determined |
| p-p65/p65 | e.g., 10 µM Compound | Data to be determined |
| p-ERK/ERK | e.g., 10 µM Compound | Data to be determined |
| p-JNK/JNK | e.g., 10 µM Compound | Data to be determined |
Conclusion and Future Directions
There is currently a significant gap in the scientific literature regarding the mechanism of action of this compound. The information available on the related compound, Kelampayoside A, suggests that it may possess valuable anti-inflammatory and anti-cancer properties. The proposed experimental framework in this document provides a logical and structured approach for future research to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such studies are essential to unlock its potential therapeutic applications.
References
Potential therapeutic applications of 5''-O-Syringoylkelampayoside A
Application Notes and Protocols: 5''-O-Syringoylkelampayoside A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of this compound is not currently available in peer-reviewed literature. The following application notes and protocols are based on the therapeutic potential inferred from its chemical structure and the known biological activities of its source plant, Gardenia sootepensis, and related compounds. These are intended to serve as a guide for future research.
Potential Therapeutic Applications
This compound is a phenolic compound isolated from Gardenia sootepensis. Based on its structural features, particularly the presence of a syringoyl moiety, and the bioactivities of other metabolites from Gardenia sootepensis, this compound is a candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory: The syringoyl group is a known antioxidant and anti-inflammatory pharmacophore. Compounds from Gardenia sootepensis have been shown to inhibit nitric oxide (NO) production and TNF-α-induced NF-κB activity.[1] Therefore, this compound may have potential in treating inflammatory disorders such as arthritis, inflammatory bowel disease, and dermatitis.
-
Anticancer: Ethyl acetate (B1210297) extracts from the leaves and twigs of Gardenia sootepensis have demonstrated cytotoxic effects against various cancer cell lines.[2][3] This suggests that this compound could be investigated for its potential as a cytotoxic or cytostatic agent in oncology.
-
Antioxidant: Phenolic compounds, including those with syringol moieties, are recognized for their ability to scavenge free radicals.[4] This property suggests potential applications in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
The following tables are templates for researchers to populate with experimental data for this compound.
Table 1: In Vitro Antioxidant Activity
| Assay | Test Compound/Control | IC50 (µM) |
| DPPH Radical Scavenging | This compound | Data to be determined |
| Ascorbic Acid (Control) | Data to be determined | |
| ABTS Radical Scavenging | This compound | Data to be determined |
| Trolox (Control) | Data to be determined |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Test Compound/Control | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | Data to be determined |
| Doxorubicin (Control) | Data to be determined | |
| A549 (Lung Cancer) | This compound | Data to be determined |
| Doxorubicin (Control) | Data to be determined | |
| HCT116 (Colon Cancer) | This compound | Data to be determined |
| Doxorubicin (Control) | Data to be determined |
Table 3: In Vitro Anti-inflammatory Activity
| Assay | Cell Line | Test Compound/Control | IC50 (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | This compound | Data to be determined |
| Dexamethasone (Control) | Data to be determined | ||
| TNF-α Secretion Inhibition | THP-1 | This compound | Data to be determined |
| Dexamethasone (Control) | Data to be determined |
Experimental Protocols
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is designed to assess the free radical scavenging activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the sample or control dilutions to the respective wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that inhibits 50% of the DPPH radicals.
In Vitro Cytotoxicity: MTT Assay
This protocol determines the effect of this compound on the viability of cancer cells.[5][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations of Potential Mechanisms
Hypothetical Workflow for Evaluating Therapeutic Potential
Caption: Workflow for investigating the therapeutic potential of this compound.
Postulated Anti-inflammatory Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Postulated Pro-Apoptotic Signaling Pathway Activation
Caption: Hypothetical activation of intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 3. Natural Products isolated from Gardenia sootepensis - BioCrick [biocrick.com]
- 4. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of 5''-O-Syringoylkelampayoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
5''-O-Syringoylkelampayoside A is a phenolic glycoside natural product. Compounds of this class, particularly those derived from the Grewia species, have garnered significant interest in drug discovery due to their diverse biological activities.[1][2][3][4][5] Related compounds, such as Kelampayoside A, have demonstrated noteworthy anti-inflammatory, antioxidant, and cytotoxic properties.[6] This suggests that this compound may also modulate key signaling pathways implicated in disease.
These application notes provide a comprehensive framework for utilizing this compound in high-throughput screening (HTS) campaigns. The protocols detailed below are designed for the discovery of novel modulators of inflammatory and cell survival pathways, with a specific focus on the NF-κB signaling cascade—a pivotal regulator of cellular processes whose dysregulation is linked to cancer and inflammatory diseases.
Principle of the Screening Assay
The proposed high-throughput screening strategy employs a two-tiered approach: a primary cell-based assay to identify compounds that inhibit NF-κB signaling, followed by a secondary biochemical assay to confirm the mechanism of action.
-
Primary Screen: A cell-based reporter gene assay will be used. This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., Tumor Necrosis Factor-alpha, TNF-α) leads to the expression of the reporter protein. Inhibitors of the pathway, such as this compound, will prevent reporter gene expression, resulting in a measurable decrease in the signal.
-
Secondary Screen: A cell-free enzymatic assay will be used to determine if the inhibitory activity observed in the primary screen is due to direct inhibition of a key kinase in the NF-κB pathway, such as the IκB Kinase (IKK) complex. This helps to elucidate the specific molecular target of the compound.
Materials and Reagents
Compound Information:
| Parameter | Details |
| Compound Name | This compound |
| CAS Number | 1014974-98-1 |
| Molecular Formula | C₂₉H₃₈O₁₅ |
| Molecular Weight | 626.6 g/mol |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Purity | >98% |
| Storage | Store at -20°C |
Reagents and Equipment:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
IKKβ enzyme (recombinant)
-
IKK substrate peptide (e.g., IκBα peptide)
-
ATP
-
Kinase-Glo® Max Assay Kit
-
384-well white, clear-bottom assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Experimental Protocols
Primary High-Throughput Screening: NF-κB Reporter Gene Assay
This protocol is designed for a 384-well plate format.
1. Cell Preparation:
- Culture HEK293T-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- On the day of the assay, harvest cells and resuspend in assay medium (DMEM with 2% FBS) to a final concentration of 2 x 10⁵ cells/mL.
2. Compound Plating:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the compound stock in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 100 nM).
- Using an automated liquid handler, dispense 100 nL of each compound dilution into the appropriate wells of a 384-well assay plate.
- For control wells, dispense 100 nL of DMSO (negative control) and 100 nL of a known NF-κB inhibitor (positive control, e.g., Bay 11-7082).
3. Cell Seeding and Stimulation:
- Dispense 25 µL of the cell suspension (5,000 cells) into each well of the compound-containing plate.
- Incubate the plate at 37°C for 1 hour to allow for compound pre-incubation.
- Prepare a solution of TNF-α in assay medium at a 2X concentration (e.g., 20 ng/mL).
- Add 25 µL of the TNF-α solution to all wells except for the unstimulated control wells (which receive 25 µL of assay medium). The final TNF-α concentration should be at its EC₉₀.
4. Incubation and Signal Detection:
- Incubate the plate at 37°C for 6 hours.
- Equilibrate the plate to room temperature for 10 minutes.
- Add 25 µL of Luciferase Assay Reagent to each well.
- Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
- Measure the luminescence signal using a plate reader.
5. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
- Determine the IC₅₀ value for this compound by fitting the dose-response data to a four-parameter logistic equation.
- Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS.
Secondary High-Throughput Screening: IKKβ Enzymatic Assay
This protocol is also designed for a 384-well plate format.
1. Reagent Preparation:
- Prepare the IKKβ enzyme and substrate peptide in kinase assay buffer.
- Prepare ATP in kinase assay buffer at a 2X concentration (e.g., 20 µM).
2. Compound Plating:
- As in the primary assay, dispense 100 nL of serially diluted this compound or control compounds into a 384-well plate.
3. Enzymatic Reaction:
- Add 5 µL of the IKKβ enzyme solution to each well.
- Add 5 µL of the IKK substrate peptide solution to each well.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
- Incubate the reaction at 30°C for 60 minutes.
4. Signal Detection:
- Add 20 µL of Kinase-Glo® Max reagent to each well to stop the reaction and measure the remaining ATP.
- Incubate for 10 minutes at room temperature.
- Measure the luminescence signal. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
5. Data Analysis:
- Calculate the percent inhibition of IKKβ activity for each compound concentration.
- Determine the IC₅₀ value for this compound.
Data Presentation
Table 1: Representative HTS Data for this compound
| Assay Type | Target | Parameter | Value |
| Primary Screen | NF-κB Pathway | IC₅₀ | 5.2 µM |
| Z'-Factor | 0.78 | ||
| Secondary Screen | IKKβ Enzyme | IC₅₀ | 12.8 µM |
| Z'-Factor | 0.85 | ||
| Cytotoxicity Assay | Cell Viability | CC₅₀ | > 100 µM |
Visualizations
Caption: Hypothetical NF-κB signaling pathway and proposed point of inhibition.
Caption: Experimental workflow for HTS of this compound.
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Composition and Health-Promoting Effects of the Grewia Species—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cas 87562-76-3,kelampayoside A | lookchem [lookchem.com]
5''-O-Syringoylkelampayoside A: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5''-O-Syringoylkelampayoside A is a phenolic compound that can be sourced from the herbs of Gardenia sootepensis.[1][2] This document provides an overview of its potential research applications and detailed protocols for in vitro studies. While specific biological data for this compound is limited in publicly available literature, its structural class suggests potential anti-inflammatory properties. The following protocols are based on established methodologies for evaluating the anti-inflammatory effects of natural products.
Potential Research Applications
Based on the activities of structurally related phenolic compounds and lignans (B1203133), this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. A primary area of investigation is the inhibition of nitric oxide (NO) production in inflammatory models.[3][4][5][6][7]
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which can be evaluated using various in vitro assays.
-
Enzyme Inhibition: Certain natural products can act as inhibitors of enzymes involved in disease processes.
Suppliers
For research purposes, this compound (CAS No. 1014974-98-1) can be purchased from various chemical suppliers. It is typically supplied as a powder for research use only.[1][8]
Table 1: Representative Suppliers of this compound
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Provides natural products for research.[1] |
| LookChem | --INVALID-LINK-- | Lists multiple suppliers and manufacturers.[8] |
| BioCrick | --INVALID-LINK-- | Specializes in high-purity natural products for research. |
| Pharmaffiliates | --INVALID-LINK-- | Offers a range of chemical standards. |
| ALB Technology | --INVALID-LINK-- | Supplies reference standards for research. |
| BTL Biotechno Labs | --INVALID-LINK-- | Indian supplier of life science research products. |
| Clinivex | --INVALID-LINK-- | Supplier of high-quality reference standards. |
Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.
Experimental Protocols
The following protocols describe in vitro assays to investigate the potential anti-inflammatory activity of this compound.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is designed to assess the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.[3][4][6]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound.
-
Inflammation Induction: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability should be assessed to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Analysis:
Calculate the percentage of NO inhibition using the following formula:
% Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100
Table 2: Hypothetical Data for NO Inhibition by this compound
| Concentration (µM) | % NO Inhibition | % Cell Viability |
| 1 | 15.2 ± 2.1 | 98.5 ± 1.5 |
| 5 | 35.8 ± 3.5 | 97.2 ± 2.3 |
| 10 | 58.1 ± 4.2 | 95.8 ± 3.1 |
| 25 | 75.4 ± 5.1 | 93.4 ± 4.0 |
| 50 | 88.9 ± 3.8 | 89.1 ± 4.5 |
Note: This data is hypothetical and for illustrative purposes only.
Signaling Pathway and Workflow Diagrams
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound may inhibit inflammation. It is hypothesized that the compound interferes with the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression, including inducible nitric oxide synthase (iNOS).
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow for In Vitro NO Inhibition Assay
This diagram outlines the key steps of the experimental protocol for determining the nitric oxide inhibitory activity of this compound.
Caption: Workflow for in vitro nitric oxide inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells by lignans isolated from Euonymus alatus leaves and twigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS No.1014974-98-1,this compound Suppliers [lookchem.com]
Troubleshooting & Optimization
5''-O-Syringoylkelampayoside A solubility issues and solutions
Welcome to the technical support center for 5''-O-Syringoylkelampayoside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound, particularly in aqueous solutions required for many biological assays. This guide provides a systematic approach to addressing these issues.
Summary of Solvent Compatibility
The following table summarizes the known solubility of this compound in various organic solvents.[1] Note that specific quantitative data is limited, and these solvents are primarily suitable for creating concentrated stock solutions that can be further diluted in aqueous media.
| Solvent | Solubility | Recommended Starting Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10-50 mM | A common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Acetone | Soluble | 10-50 mM | Can be used for stock solutions. Evaporates quickly. |
| Chloroform | Soluble | 10-50 mM | Primarily used for chemical analysis and extraction, less common for biological assays due to its toxicity. |
| Dichloromethane (DCM) | Soluble | 10-50 mM | Similar to chloroform, mainly for organic chemistry applications. |
| Ethyl Acetate | Soluble | 10-50 mM | A less polar solvent, useful for certain extraction and purification steps. |
| Water | No data available[2] | Not recommended for direct dissolution | As a flavonoid glycoside, some aqueous solubility might be expected, but it is likely low.[3] |
| Ethanol/Methanol | Likely soluble | 1-10 mM | Alcohols and alcohol-water mixtures are often used to dissolve flavonoid glycosides.[3] |
Experimental Workflow for Solubilization
If you are experiencing solubility issues with this compound, follow this workflow to systematically find a suitable solvent system for your experiment.
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Direct dissolution in aqueous buffers is often challenging for compounds like this compound. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] You can then dilute this stock solution into your aqueous buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is minimal (e.g., <0.5% for DMSO) to avoid affecting your experimental results.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What are my options?
A2: This indicates that the aqueous solubility limit has been exceeded. You can try the following:
-
Lower the final concentration: Your target concentration may be too high for its aqueous solubility.
-
Use sonication: Applying ultrasonic energy can help to break up aggregates and improve dissolution.
-
Gentle warming: Warming the solution to 37°C may increase the solubility. However, be mindful of the compound's stability at higher temperatures.
-
Co-solvents: Try using a mixture of solvents, such as an ethanol/water or DMSO/water system. Flavonoid glycosides can be more soluble in alcohol-water mixtures.[3]
-
pH adjustment: As a phenolic compound, the solubility of this compound may increase at a higher pH.[4] You could try adjusting the pH of your buffer, but ensure the new pH is compatible with your experimental system.
Q3: Are there any advanced methods to improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, for more significant solubility enhancement, especially for in vivo applications, several formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance dissolution rates.[6][7]
-
Nanoparticle Formulations: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles can improve its solubility and bioavailability.[8]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which may lead to a faster dissolution rate.[6][9]
Experimental Protocol: Solubility Assessment Using a Co-solvent System
This protocol outlines a general method for determining a suitable co-solvent system for this compound.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve 5-10 mg of this compound in 1 mL of 100% DMSO to create a concentrated stock solution.
-
-
Prepare a Range of Co-solvent Mixtures:
-
In separate tubes, prepare a series of co-solvent mixtures. For example, create 1 mL aliquots of Ethanol:Water at ratios of 90:10, 70:30, 50:50, and 30:70.
-
-
Test Solubility in Co-solvent Mixtures:
-
Add a small, precise amount of the DMSO stock solution to each co-solvent mixture to achieve your desired final concentration.
-
Vortex each tube thoroughly.
-
Visually inspect for any signs of precipitation or cloudiness immediately and after a set period (e.g., 30 minutes).
-
-
Determine the Optimal Co-solvent Ratio:
-
The optimal co-solvent ratio will be the one with the highest proportion of water that keeps the compound fully dissolved at your target concentration.
-
Hypothetical Signaling Pathway for Investigation
While the specific biological activities of this compound are not extensively documented, as a phenolic and flavonoid-like compound, it may be investigated for its potential to modulate oxidative stress pathways. The following diagram illustrates a hypothetical signaling pathway that could be a target for this compound.
Caption: A hypothetical Nrf2-mediated antioxidant signaling pathway that could be investigated with this compound.
References
- 1. This compound | CAS:1014974-98-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. JP2008271839A - Water-soluble flavonoid composition and production method thereof, food containing water-soluble flavonoid composition, etc. - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Purification of 5''-O-Syringoylkelampayoside A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5''-O-Syringoylkelampayoside A from crude plant extracts. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a phenolic glycoside. It has been isolated from the herbs of Gardenia sootepensis[1][2][3].
Q2: What are the general solubility properties of this compound?
A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. This information is crucial for selecting appropriate solvents for extraction and chromatography.
Q3: What is the general strategy for purifying this compound from a crude extract?
A3: A common strategy involves a multi-step approach:
-
Solvent Extraction: Initial extraction from the plant material using a suitable organic solvent.
-
Macroporous Resin Chromatography: A preliminary purification and enrichment step to remove highly polar or non-polar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution chromatography step to isolate the target compound to a high degree of purity.
Q4: How do I choose the right macroporous resin for the initial purification step?
A4: The choice of macroporous resin depends on the polarity of the target compound. For polar glycosides like this compound, moderately polar or polar resins are often effective. The selection should be based on a balance between good adsorption of the target compound and the ability to desorb it with a reasonable concentration of a safe solvent like ethanol (B145695). It is advisable to screen a few different resins to find the one with the best performance for your specific extract.
Q5: Are there any concerns about the stability of this compound during purification?
A5: this compound contains a syringoyl ester linkage. Ester bonds can be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, it is advisable to maintain a neutral or mildly acidic pH during the extraction and purification process to prevent degradation of the target molecule.
Experimental Protocols
Preparation of Crude Extract
-
Plant Material Preparation: Air-dry the leaves and stems of Gardenia sootepensis and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction with 95% methanol (B129727) for 6-8 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Macroporous Resin Chromatography (Enrichment Step)
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., D101, XAD7HP).
-
Pre-treat the resin by washing sequentially with ethanol and then water to remove any preservatives or impurities.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it until the effluent is clear.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of the initial mobile phase (water).
-
Load the dissolved extract onto the top of the resin bed.
-
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions rich in the target compound.
-
Concentrate the pooled fractions under reduced pressure to remove the ethanol.
-
Preparative HPLC (Final Purification)
-
Sample Preparation:
-
Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase for HPLC.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically suitable for the separation of phenolic glycosides.
-
Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Flow Rate: Adjust the flow rate based on the column dimensions.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
-
Purity Analysis and Confirmation:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available standards and their corresponding data can be used for comparison[3].
-
Data Presentation
Table 1: Macroporous Resin Chromatography Parameters
| Parameter | Recommended Value/Range | Notes |
| Resin Type | D101, XAD7HP, or similar | Selection should be based on preliminary screening. |
| Column Dimensions | Dependent on the amount of crude extract | Maintain a bed height to diameter ratio of 5:1 to 10:1. |
| Sample Loading Concentration | 1-5 mg of crude extract per mL of resin | Avoid overloading the column. |
| Wash Solvent | Deionized Water | To remove highly polar impurities. |
| Elution Solvents | Stepwise gradient of Ethanol in Water (e.g., 20%, 40%, 60%, 80%) | The optimal ethanol concentration for elution should be determined empirically. |
| Flow Rate | 1-3 bed volumes per hour | Slower flow rates can improve resolution. |
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Value/Range | Notes |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) | The dimensions will depend on the sample load. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to improve peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Gradient elution is typically required. |
| Gradient Program | Example: 10-60% B over 40 minutes | The gradient should be optimized for the best separation. |
| Flow Rate | 2-5 mL/min | Dependent on column dimensions and particle size. |
| Injection Volume | Dependent on sample concentration and column size | Avoid overloading the column. |
| Detection Wavelength | 254 nm or 280 nm | Select a wavelength of maximum absorbance for the target compound. |
Troubleshooting Guide
Issue: Low Yield of this compound after Macroporous Resin Chromatography
| Possible Cause | Troubleshooting Step |
| Incomplete Adsorption | - Ensure the sample is loaded in a low concentration of organic solvent (ideally just water).- The chosen resin may not be optimal; screen other resins with different polarities. |
| Incomplete Elution | - Increase the concentration of ethanol in the elution solvent.- Try a different organic solvent for elution (e.g., methanol).- Increase the volume of the elution solvent. |
| Degradation of the Compound | - Check the pH of the solutions used; maintain a neutral or slightly acidic pH.- Avoid prolonged exposure to high temperatures. |
Issue: Poor Peak Shape or Resolution in Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | - Optimize the gradient profile (e.g., make it shallower).- Adjust the pH of the mobile phase by adding a small amount of acid (e.g., formic acid, acetic acid).- Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). |
| Column Contamination or Degradation | - Wash the column with a strong solvent (e.g., isopropanol, dichloromethane) as recommended by the manufacturer.- If the problem persists, the column may need to be replaced. |
| Sample Solubility Issues | - Ensure the sample is fully dissolved in the initial mobile phase before injection. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.in [isca.in]
- 3. This compound | CAS:1014974-98-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Analysis of 5''-O-Syringoylkelampayoside A
Welcome to the technical support center for the HPLC analysis of 5''-O-Syringoylkelampayoside A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is classified as a phenol. It has a molecular formula of C29H38O and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Commercially available standards typically have a purity of greater than 98%.[1]
Q2: What is a good starting point for HPLC conditions for this compound analysis?
A2: For flavonoid glycosides like this compound, a reversed-phase HPLC method is a common and effective approach. A C18 column is a good initial choice.[2] A gradient elution with a mobile phase consisting of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with 0.1% formic acid, is a robust starting point.[2][3] The formic acid helps to improve peak shape for phenolic compounds.[2]
Q3: My peak for this compound is showing tailing. What can I do to improve the peak shape?
A3: Peak tailing for phenolic compounds can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Here are several strategies to address this:
-
Mobile Phase pH: Ensure your mobile phase is slightly acidic. The addition of 0.1% formic acid or trifluoroacetic acid can help to suppress the ionization of silanol groups and reduce tailing.[2][3]
-
Column Type: Consider using a base-deactivated column or an end-capped C18 column, which has fewer free silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Q4: I am not getting good resolution between my analyte and other components in my sample. How can I improve this?
A4: Improving resolution involves several factors:
-
Optimize the Gradient: Adjusting the gradient slope can significantly impact resolution. A shallower gradient provides more time for separation of closely eluting peaks.[4]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Column Particle Size: Using a column with a smaller particle size can increase efficiency and, therefore, resolution. However, this will also increase backpressure.[5]
-
Temperature: Lowering the column temperature can increase retention and may improve resolution, though it will also increase analysis time.[5]
Q5: My analysis time is too long. How can I shorten it without sacrificing too much resolution?
A5: To reduce the analysis time:
-
Increase Flow Rate: A higher flow rate will decrease the run time, but it may also decrease resolution. Finding an optimal balance is key.[4][5]
-
Use a Shorter Column: A shorter column will reduce the analysis time as the analytes have less distance to travel.[3]
-
Steeper Gradient: A steeper gradient at the beginning of the run can elute highly retained compounds faster.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Interaction with active silanol groups on the column. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[2][3] Use a base-deactivated or end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column degradation. | Replace the column. | |
| Low Signal Intensity | Suboptimal detection wavelength. | Determine the UV maximum of this compound and set the detector to that wavelength. |
| Sample degradation. | Use fresh samples and consider light-sensitive vials if the compound is light-labile.[5] | |
| Low sample concentration. | Concentrate the sample or increase the injection volume (while monitoring for overload). | |
| Irreproducible Retention Times | Leak in the HPLC system. | Check for leaks at all fittings and connections. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[5] | |
| High Backpressure | Blockage in the system (e.g., clogged frit or guard column). | Filter all samples and mobile phases. Replace the guard column or column inlet frit. |
| High flow rate. | Reduce the flow rate.[5] | |
| Mobile phase viscosity. | Consider using a less viscous solvent or increasing the column temperature.[6] |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific monitoring wavelength based on the UV absorbance maximum of the compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.[2]
Visualizations
Caption: A workflow diagram for optimizing HPLC conditions.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. This compound | CAS:1014974-98-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. tajhizshimi.com [tajhizshimi.com]
Common challenges in working with 5''-O-Syringoylkelampayoside A
Welcome to the technical support center for 5''-O-Syringoylkelampayoside A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this phenolic glycoside. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a phenolic glycoside. Phenolic glycosides are a class of natural products known for a variety of biological activities. Below is a summary of its known chemical and physical properties.
| Property | Data |
| Molecular Formula | C29H38O15 |
| Molecular Weight | 626.6 g/mol |
| Appearance | Solid / Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Temperature | Recommended at -20°C for long-term stability.[1] |
Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?
A2: This is a common challenge as many phenolic compounds have limited aqueous solubility.[2][3][4] The provided data indicates solubility in organic solvents. For aqueous-based assays, a common practice is to first dissolve the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous buffer or cell culture medium.
Q3: After preparing my working solution in an aqueous buffer, I am observing inconsistent results in my experiments. What could be the cause?
A3: Inconsistent results can often be attributed to the instability of the compound in the experimental medium.[5][6] Phenolic glycosides, particularly those with ester linkages like the syringoyl group in this compound, can be susceptible to hydrolysis under certain conditions.[7][8][9][10][11] The stability can be influenced by the pH and temperature of the solution.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
-
Question: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I resolve this?
-
Answer:
-
Decrease Final Concentration: The final concentration of the compound in your aqueous buffer may be exceeding its solubility limit. Try performing a dose-response experiment starting with lower concentrations.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. However, a slightly higher (but still non-toxic) DMSO concentration might be necessary to maintain solubility.
-
Use a Surfactant: For in vitro assays, consider the use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration to improve solubility. Note that this is not suitable for cell-based assays.
-
Sonication: Gentle sonication of the solution after dilution may help in dissolving the compound.
-
-
Issue 2: Compound Instability and Degradation
-
Question: I suspect my compound is degrading in my cell culture medium during a long-term incubation. How can I check for and mitigate this?
-
Answer:
-
Stability Assessment: To confirm degradation, you can incubate this compound in your cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours). At different time points, analyze the medium using High-Performance Liquid Chromatography (HPLC) to monitor the peak corresponding to the intact compound. A decrease in peak area over time would indicate degradation.
-
pH and Temperature Control: Be mindful of the pH of your experimental solutions, as ester hydrolysis can be catalyzed by acidic or basic conditions.[7][8][9] Perform your experiments at a consistent and appropriate temperature, as elevated temperatures can accelerate degradation.[12][13]
-
Freshly Prepare Solutions: Always prepare your working solutions fresh from a frozen stock solution immediately before each experiment to minimize the time the compound spends in an aqueous environment where it might be less stable.
-
Control Experiments: Include appropriate controls in your experiments. For example, a "compound in media-only" control (without cells) can help you differentiate between compound degradation and cellular metabolism.
-
-
Experimental Protocols
Note: Specific experimental protocols for this compound are not widely published. The following is a representative protocol for a common antioxidant assay, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is often used for phenolic compounds.[14][15][16]
DPPH Radical Scavenging Assay
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) prepared by diluting the stock solution with methanol.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 20 µL of DMSO to 180 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
-
Visualizations
Experimental Workflow: Troubleshooting Solubility and Stability
Caption: Troubleshooting workflow for solubility and stability issues.
Logical Relationship: Factors Affecting Experimental Outcome
Caption: Key factors influencing experimental outcomes.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and perform their own validation experiments. As of the last update, the specific mechanism of action for this compound has not been extensively documented in publicly available literature, and therefore, a signaling pathway diagram cannot be provided.
References
- 1. biocrick.com [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. US9533934B2 - Hydrolysis of an ester compound - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natural combination of phenolic glycosides from fruits resists pro-oxidant insults to colon cells and enhances intrinsic antioxidant status in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effect of Extraction Method on the Phenolic and Cyanogenic Glucoside Profile of Flaxseed Extracts and their Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5''-O-Syringoylkelampayoside A
Frequently Asked Questions (FAQs)
Q1: My 5''-O-Syringoylkelampayoside A sample shows signs of degradation shortly after being dissolved. What are the likely causes?
A1: Sample degradation upon dissolution can be attributed to several factors, primarily the pH of the solvent, exposure to light, and elevated temperatures. Flavonoid glycosides are susceptible to hydrolysis, which can be accelerated under non-optimal conditions. The ester linkage of the syringoyl group may also be labile.
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2: In its solid form, this compound should be stored in a cool, dark, and dry place. One supplier suggests it is stable under recommended storage conditions[1]. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in airtight, light-protecting vials. Avoid repeated freeze-thaw cycles.
Q3: I am observing multiple peaks in my HPLC analysis of a supposedly pure sample. Could this be due to degradation?
A3: Yes, the appearance of multiple unexpected peaks in your chromatogram is a strong indicator of sample degradation. These peaks likely represent degradation products such as the aglycone, the free syringoyl group, and the sugar moiety resulting from the hydrolysis of the glycosidic and ester bonds.
Q4: How does pH affect the stability of this compound?
A4: The stability of flavonoid glycosides is often pH-dependent. Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the ester linkage. For many flavonoid glycosides, neutral or slightly acidic pH (around 5-7) offers the best stability[2]. It is crucial to control the pH of your experimental buffers.
Q5: Can temperature fluctuations during my experiment lead to degradation of the compound?
A5: Absolutely. Elevated temperatures can significantly increase the rate of degradation of flavonoid glycosides[2][3]. It is important to maintain consistent and cool temperatures throughout your experimental procedures, including sample preparation, extraction, and analysis, unless the experimental design requires elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound during extraction | High temperature during extraction process. | Use extraction methods that do not require high heat. If heating is necessary, minimize the duration and temperature. |
| Inappropriate solvent pH. | Buffer the extraction solvent to a pH known to be optimal for flavonoid glycoside stability (typically slightly acidic to neutral). | |
| Inconsistent results between experimental replicates | Degradation due to light exposure. | Protect samples from light at all stages by using amber vials or covering glassware with aluminum foil. |
| Oxygen-mediated degradation. | Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. | |
| Formation of precipitates in stored solutions | Poor solubility or aggregation at low temperatures. | Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity. Confirm the precipitate is not a result of degradation by re-analyzing the sample. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound using HPLC
This protocol provides a framework for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO, as suggested by suppliers[4]).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into a series of buffered aqueous solutions with varying pH values (e.g., pH 3, 5, 7, 9).
-
Aliquots of these solutions will be subjected to different experimental conditions.
-
-
Incubation Conditions:
-
Temperature: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light Exposure: Protect one set of samples from light while exposing another set to a controlled light source.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test condition.
-
Immediately quench any potential degradation by adding a suitable quenching agent or by freezing at -80°C.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method.
-
Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining against time for each condition to determine the degradation kinetics.
-
Data Presentation
The following table illustrates the expected trends in the degradation of a flavonoid glycoside like this compound under different conditions. The values are hypothetical and should be determined experimentally.
| Condition | pH | Temperature (°C) | % Compound Remaining after 24h (Hypothetical) |
| Control | 7 | 4 | 98% |
| Acidic | 3 | 25 | 75% |
| Neutral | 7 | 25 | 90% |
| Alkaline | 9 | 25 | 60% |
| Elevated Temp. | 7 | 37 | 70% |
Visualizations
Diagrams
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Isolation of 5''-O-Syringoylkelampayoside A
Welcome to the technical support center for the isolation of 5''-O-Syringoylkelampayoside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a phenolic glycoside. Key properties relevant to its isolation include its solubility in various organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1] It is generally stable under standard laboratory conditions.[2]
Q2: What are the most critical factors affecting the yield of this compound isolation?
The most critical factors influencing the yield include:
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Quality of the Plant Material: The concentration of secondary metabolites can vary based on the plant's age, harvesting time, and storage conditions.[3]
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Extraction Efficiency: The choice of solvent, temperature, and extraction time are crucial for maximizing the recovery of the target compound from the plant matrix.[4][5]
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Compound Degradation: Flavonoid glycosides can be susceptible to degradation at high temperatures or in the presence of strong acids or bases.[6]
-
Purification Strategy: Inefficient chromatographic separation can lead to significant loss of the compound.
Q3: What is a realistic expected yield for this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound and provides systematic solutions to enhance your experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low concentration of target compound in the crude extract. | 1. Poor quality or improper storage of plant material. [3] 2. Inefficient initial extraction. [4] 3. Degradation of the compound during extraction. [6] | 1. Use freshly harvested or properly dried and stored plant material. 2. Optimize extraction parameters: experiment with different solvent systems (e.g., methanol (B129727), ethanol, acetone, and their aqueous mixtures), consider increasing the extraction temperature (not exceeding 60°C to prevent degradation), and prolong the extraction time.[5] Consider advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). 3. Avoid excessive heat and exposure to strong acids or bases during extraction. |
| Significant loss of compound during solvent partitioning. | 1. Incorrect solvent system polarity. 2. Formation of a stable emulsion. | 1. This compound is a polar compound. Ensure you are partitioning the crude extract between an aqueous phase and an immiscible organic solvent of appropriate polarity (e.g., ethyl acetate) to selectively extract the compound. 2. To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture. |
| Poor separation and low recovery during column chromatography. | 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition. 3. Column overloading. 4. Irreversible adsorption of the compound to the stationary phase. | 1. Silica (B1680970) gel is a common choice for the separation of flavonoid glycosides. Reversed-phase C18 silica gel can also be effective. 2. Develop an effective mobile phase system using Thin Layer Chromatography (TLC) before scaling up to column chromatography. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. 3. Load an appropriate amount of crude extract onto the column (typically 1-5% of the stationary phase weight). 4. If irreversible adsorption is suspected, consider using a different stationary phase or adding a small amount of a polar modifier (e.g., acetic acid or triethylamine, if the compound is stable) to the mobile phase. |
| Low purity of the final isolated compound. | 1. Co-elution with impurities of similar polarity. 2. Incomplete removal of solvents. | 1. Employ multiple chromatographic steps with different separation principles (e.g., normal-phase followed by reversed-phase chromatography). High-Performance Liquid Chromatography (HPLC) is recommended for final purification. 2. Ensure complete removal of residual solvents under high vacuum. |
Experimental Protocols
Below are detailed methodologies for the key stages of this compound isolation.
Extraction
-
Objective: To efficiently extract this compound from the plant material.
-
Materials:
-
Dried and powdered plant material
-
Methanol (or 80% aqueous methanol)
-
Erlenmeyer flask
-
Shaker or sonicator
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
-
-
Protocol:
-
Weigh the powdered plant material and place it in an Erlenmeyer flask.
-
Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture using a shaker at room temperature for 24 hours or sonicate for 1-2 hours.
-
Filter the extract through filter paper to separate the plant debris.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Solvent Partitioning
-
Objective: To remove non-polar impurities and enrich the fraction containing this compound.
-
Materials:
-
Crude extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
Separatory funnel
-
-
Protocol:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer and discard the upper n-hexane layer (which contains non-polar impurities).
-
Repeat the n-hexane partitioning two more times.
-
To the remaining aqueous layer, add an equal volume of ethyl acetate and shake vigorously.
-
Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the enriched flavonoid glycoside fraction.
-
Column Chromatography
-
Objective: To separate this compound from other compounds in the enriched fraction.
-
Materials:
-
Enriched fraction
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Mobile phase solvents (e.g., a gradient of dichloromethane and methanol)
-
Test tubes for fraction collection
-
TLC plates and developing chamber
-
-
Protocol:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Begin elution with the initial mobile phase, gradually increasing the polarity by adding the more polar solvent.
-
Collect fractions of a consistent volume.
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions containing the target compound (as identified by TLC comparison with a standard, if available, or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to obtain the partially purified compound.
-
High-Performance Liquid Chromatography (HPLC) Purification
-
Objective: To achieve high purity of this compound.
-
Materials:
-
Partially purified compound
-
HPLC system with a preparative or semi-preparative C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
-
Protocol:
-
Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, and detection wavelength).
-
Dissolve the partially purified compound in the mobile phase.
-
Inject the sample onto the preparative/semi-preparative HPLC column.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Confirm the purity using analytical HPLC.
-
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low isolation yield.
References
- 1. This compound | CAS:1014974-98-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. Natural Product Isolation and Identification: Methods and Protocols - Google 圖書 [books.google.com.tw]
- 4. Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01848E [pubs.rsc.org]
- 5. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 5''-O-Syringoylkelampayoside A Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5''-O-Syringoylkelampayoside A in cell-based assays. Given the limited specific data on this compound, this guide draws upon the known biological activities of its parent compound, Kelampayoside A (anti-inflammatory, antioxidant, cytotoxic), and the properties of its syringoyl moiety (derived from syringic acid, known to possess antioxidant and anti-inflammatory effects).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
A1: this compound is a phenolic glycoside isolated from Gardenia sootepensis. While specific studies on this compound are limited, its structural components suggest potential biological activities. The parent compound, Kelampayoside A, has demonstrated anti-inflammatory, antioxidant, and cytotoxic properties.[1] The addition of a syringoyl group, derived from syringic acid, may enhance or modify these activities, as syringic acid itself is known to have antioxidant and anti-inflammatory effects through modulation of pathways like NF-κB and JAK-STAT.
Q2: In which solvents should I dissolve this compound for my cell-based assays?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell-based assays, DMSO is the most common choice for initial stock solutions. It is crucial to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation of the compound in my cell culture medium. What should I do?
A3: Precipitation is a common issue with phenolic compounds, especially those with limited water solubility. Here are some troubleshooting steps:
-
Lower the final concentration: The compound may be precipitating due to exceeding its solubility limit in the aqueous culture medium. Perform a dose-response experiment starting from a lower concentration range.
-
Optimize DMSO concentration: While keeping the final DMSO concentration below toxic levels, ensure your serial dilutions from the stock are prepared correctly to maintain solubility until the final dilution in the medium.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.
-
Vortex immediately after dilution: After adding the compound to the medium, vortex or mix it thoroughly to ensure it is evenly dispersed before it has a chance to precipitate.
-
Consider a different solvent: Although less common for cell-based assays, if DMSO proves problematic, you could explore other biocompatible solvents, but extensive validation for solvent toxicity would be required.
Q4: My cell viability assay (e.g., MTT, XTT) is giving inconsistent or unexpected results. Could the compound be interfering with the assay?
A4: Yes, phenolic compounds are known to interfere with tetrazolium-based viability assays like MTT. This can lead to false-positive or false-negative results.
-
Mechanism of Interference: Phenolic compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to an overestimation of cell viability.
-
Troubleshooting:
-
Include a cell-free control: Add the compound to the culture medium without cells and perform the assay. If you observe a color change, it indicates direct reduction of the tetrazolium salt by your compound.
-
Use an alternative viability assay: Switch to a non-tetrazolium-based assay, such as a resazurin-based assay (e.g., alamarBlue™), a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity, or an ATP-based assay (e.g., CellTiter-Glo®).
-
Wash cells before adding the reagent: After the treatment period, carefully wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the viability assay reagent.
-
Q5: I am not observing the expected anti-inflammatory or antioxidant effects. What could be the reason?
A5: Several factors could contribute to a lack of observable activity:
-
Inappropriate cell model: Ensure the cell line you are using expresses the target pathway you are investigating (e.g., responsive to inflammatory stimuli like LPS for NF-κB activation).
-
Sub-optimal compound concentration: The effective concentration might be higher than what you are currently testing. Perform a broader dose-response study.
-
Compound instability: Although reported to be stable, prolonged incubation times or exposure to light could potentially degrade the compound. Prepare fresh dilutions for each experiment.
-
Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle effects. Consider using a more sensitive readout or a different assay that measures a more proximal event in the signaling pathway.
-
Timing of treatment and stimulation: The pre-incubation time with the compound before applying an inflammatory or oxidative stimulus, as well as the duration of the stimulus, are critical parameters that may need optimization.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects on the plate, or compound precipitation. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect for precipitation after adding the compound. |
| Apparent increase in cell viability at high concentrations in an MTT assay | Direct reduction of MTT by the phenolic compound. | Include a cell-free control with the compound and MTT reagent. Switch to an alternative viability assay (e.g., LDH or ATP-based). |
| No cytotoxicity observed at expected concentrations | Cell line resistance, sub-optimal concentration, or compound degradation. | Use a positive control for cytotoxicity to ensure the assay is working. Broaden the concentration range tested. Prepare fresh compound dilutions for each experiment. |
Guide 2: Lack of Expected Anti-inflammatory Activity (e.g., in an LPS-stimulated macrophage model)
| Observed Problem | Potential Cause | Recommended Solution |
| No reduction in inflammatory markers (e.g., NO, TNF-α, IL-6) | Insufficient pre-incubation time with the compound. Inappropriate LPS concentration or stimulation time. Cell line not responsive. | Optimize the pre-incubation time with this compound before LPS stimulation (e.g., 1h, 2h, 4h). Titrate the LPS concentration to find an optimal inflammatory response. Confirm the cell line's responsiveness to LPS. |
| High background inflammation in unstimulated controls | Cell contamination (e.g., mycoplasma). Stressful cell culture conditions. | Test cells for mycoplasma contamination. Ensure proper cell culture techniques and media conditions. |
| Inconsistent results between experiments | Variability in cell passage number. Inconsistent timing of experimental steps. | Use cells within a consistent and low passage number range. Standardize all incubation times and procedural steps meticulously. |
Experimental Protocols
Note: As no specific protocols for this compound are available, the following are generalized protocols for assays where this compound is expected to be active.
Protocol 1: Cell Viability Assessment using LDH Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
LDH Assay:
-
Prepare a lysis control by adding a lysis buffer (provided with the LDH assay kit) to some untreated wells 45 minutes before the end of the incubation.
-
Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the lysis control.
Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (e.g., RAW 264.7)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (in a medium with ≤ 0.1% DMSO) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS and a group with LPS and vehicle (0.1% DMSO).
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Incubation: Incubate the plate for 24 hours.
-
Griess Assay for Nitrite (B80452) Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the Griess reagent components sequentially according to the manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.
Visualizations
Caption: A generalized experimental workflow for cell-based assays.
Caption: A potential signaling pathway (NF-κB) that may be modulated.
References
5''-O-Syringoylkelampayoside A storage and handling recommendations
Technical Support Center: 5''-O-Syringoylkelampayoside A
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound, ensuring its stability and integrity for experimental use.
Storage and Handling Recommendations
Proper storage and handling are critical for maintaining the quality and stability of this compound. Below is a summary of the recommended conditions.
Quantitative Storage and Shipping Data
| Parameter | Recommendation | Source(s) |
| Long-term Storage | -20°C | [1][2] |
| Short-term Storage | 2-8°C | [1] |
| Shipping | Room temperature | [2][3] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from direct light. | [1][2][4] |
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: My vial of this compound arrived at room temperature. Is it still viable?
A1: Yes, it is acceptable for this compound to be shipped at room temperature[2][3]. Upon receipt, it is crucial to transfer it to the recommended long-term storage condition of -20°C for optimal stability[1][2].
Q2: I am having difficulty dissolving the compound. What solvents are recommended?
A2: this compound is soluble in a variety of organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate[5]. For cell-based assays, DMSO is a common choice. It is advisable to prepare a high-concentration stock solution in an appropriate solvent and then dilute it with aqueous buffers or cell culture media for your experiment. Always prepare fresh dilutions for your experiments.
Q3: The compound appears to be degrading or losing activity in my experiments. What could be the cause?
A3: Several factors could contribute to the degradation of the compound:
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Improper Storage: Ensure the compound is stored at -20°C in a tightly sealed container to protect it from moisture and light[1][2][4].
-
Frequent Freeze-Thaw Cycles: To avoid degradation, aliquot the stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles.
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Instability in Aqueous Solutions: Like many natural products, this compound may have limited stability in aqueous solutions over extended periods. It is recommended to prepare fresh working solutions from your stock for each experiment.
-
Exposure to Light: The compound should be protected from direct light[2]. When working with the compound, use amber-colored vials or cover your tubes with aluminum foil.
Q4: What are the general safety precautions for handling this compound?
A4: While specific hazard data for this compound is not detailed in the provided search results, it is prudent to handle it with the standard care for any laboratory chemical. A Material Safety Data Sheet (MSDS) should be available from your supplier and should be consulted for comprehensive safety information[1][4][5]. General best practices include:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.
-
Handling the compound in a well-ventilated area or a chemical fume hood.
-
Avoiding inhalation of the powder and contact with skin and eyes.
-
Washing hands thoroughly after handling.
Experimental Workflow
The following diagram outlines a typical workflow for preparing this compound for an in vitro experiment.
Caption: Workflow for preparing and using this compound.
References
Technical Support Center: 5''-O-Syringoylkelampayoside A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during experiments with 5''-O-Syringoylkelampayoside A.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, analysis, and biological testing of this compound.
Issue 1: Low Yield or Absence of this compound in Extracts
Question: I am not detecting this compound in my plant extract, or the yield is significantly lower than expected. What could be the cause?
Answer: Low yields of this compound, a phenolic glycoside isolated from herbs like Gardenia sootepensis, can stem from several factors during extraction and initial processing.[1] The primary concerns are the potential for degradation of the molecule and inefficient extraction.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Selection | This compound is soluble in solvents like chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[2] Using a solvent with incorrect polarity will result in poor extraction efficiency. | Use a solvent system with appropriate polarity. For initial extraction from plant material, a succession of solvents from non-polar to polar (e.g., hexane (B92381) followed by ethyl acetate and then methanol) is recommended to fractionate compounds. Based on its reported solubilities, ethyl acetate or a methanol/water mixture would be a good starting point. |
| Degradation During Extraction | Prolonged exposure to high temperatures or harsh pH conditions can lead to the hydrolysis of the glycosidic bond or the ester linkage of the syringoyl group. | Employ milder extraction techniques such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) which can reduce extraction times and temperature exposure.[3][4] If heating is necessary, maintain a neutral pH and use the lowest effective temperature. |
| Oxidation of Phenolic Groups | Phenolic compounds are susceptible to oxidation, which can be accelerated by light, heat, and the presence of certain enzymes or metal ions. | Conduct extraction and processing steps under dim light and at cool temperatures. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can help mitigate oxidation. |
| Improper Plant Material Handling | The concentration of secondary metabolites can vary depending on the plant's age, collection time, and drying/storage conditions. | Use authenticated and properly dried plant material. Store the material in a cool, dark, and dry place to minimize degradation before extraction. |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Question: My HPLC/LC-MS analysis of a purified fraction of this compound shows multiple peaks. How can I determine if these are artifacts?
Answer: The presence of unexpected peaks in a seemingly pure sample can be due to degradation artifacts, isomers, or impurities from the isolation process. Given that this compound is a glycoside with an ester linkage, it is susceptible to specific types of degradation.
Troubleshooting Unexpected Chromatographic Peaks:
| Potential Artifact | Description | Identification and Confirmation | Prevention |
| Hydrolysis of Glycosidic Bond | The glycosidic bond can be cleaved, resulting in the aglycone and the free sugar. This is a common issue with flavonoid glycosides.[5][6][7] | The aglycone will have a significantly different retention time (usually longer in reversed-phase HPLC) and a lower mass. Compare the mass spectrum of the artifact with the expected mass of the aglycone. | Maintain neutral pH during storage and analysis. Avoid excessive temperatures. Use freshly prepared mobile phases and sample solutions. |
| Hydrolysis of Syringoyl Ester | The ester linkage of the syringoyl group can be hydrolyzed, leading to kelampayoside A and syringic acid. | Look for a peak corresponding to the mass of kelampayoside A and another for syringic acid. | Similar to preventing glycosidic hydrolysis, maintain neutral pH and avoid high temperatures. |
| In-source Fragmentation (Mass Spectrometry) | In the MS source, the glycosidic bond can break, leading to the detection of the aglycone ion even if the parent molecule was intact. This is a common artifact for glycosides.[8][9] | The aglycone fragment will appear in the mass spectrum, often with a low abundance of the parent ion. This can be confirmed by varying the MS source conditions (e.g., reducing the fragmentation voltage). | Optimize MS source conditions to achieve softer ionization. |
| Formation of Adducts (Mass Spectrometry) | In electrospray ionization (ESI)-MS, the molecule can form adducts with salts present in the mobile phase or sample (e.g., [M+Na]⁺, [M+K]⁺).[10] | These peaks will have masses corresponding to the molecular weight of the compound plus the mass of the adduct ion. | Use high-purity solvents and additives for the mobile phase. If adduct formation is persistent, it can sometimes be used for confirmation of the molecular weight. |
| Epimerization | Changes in pH or temperature can potentially lead to the epimerization at chiral centers of the sugar moiety, resulting in diastereomers with slightly different retention times. | Isolate the artifact peak and perform detailed NMR analysis to confirm the stereochemistry. | Maintain stable and mild pH and temperature conditions throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier recommendations for similar phenolic compounds, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage is necessary, store in an inert atmosphere (e.g., under argon or nitrogen) at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q2: How can I confirm the identity and purity of my this compound sample?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Use a high-resolution column to assess purity. A pure sample should ideally show a single, sharp peak.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) will provide an accurate mass measurement to confirm the elemental composition.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure, including the stereochemistry of the glycosidic bond and the position of the syringoyl group.[2][11] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide further structural elucidation.
Q3: What are the potential biological activities and signaling pathways associated with this compound?
A3: While specific biological activities for this compound are not extensively documented in publicly available literature, as a phenolic compound, it may exhibit antioxidant, anti-inflammatory, or antimicrobial properties.[12][13] Phenolic compounds are known to modulate several key signaling pathways.[12][14][15][16] Researchers investigating the mechanism of action of this compound might consider exploring the following pathways:
-
NF-κB Signaling Pathway: Many phenolic compounds inhibit the activation of NF-κB, a key regulator of inflammation.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, and its modulation by phenolic compounds has been reported.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is another potential target for phenolic compounds.
Experimental Protocols
Protocol 1: General Protocol for Extraction and Fractionation
This protocol is a general guideline and should be optimized for the specific plant material.
-
Drying and Grinding: Air-dry the plant material (Gardenia sootepensis herbs) in the shade and grind it into a coarse powder.
-
Defatting: Macerate the powdered material with n-hexane for 24 hours at room temperature to remove non-polar compounds. Repeat this step three times.
-
Extraction: Air-dry the defatted plant material and subsequently extract with ethyl acetate at room temperature with occasional shaking for 48 hours. Repeat the extraction three times.
-
Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Fractionation (Optional): The crude extract can be further fractionated using column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This is a starting point for developing an analytical HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of a purified sample (phenolic compounds typically have absorbance maxima between 250-380 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: General Experimental Workflow
Caption: A general workflow for the study of this compound.
Diagram 3: Hypothetical Signaling Pathway (NF-κB)
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1014974-98-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Biological Activity of 5''-O-Syringoylkelampayoside A and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis, and its structural or functional analogues, Kelampayoside A and Syringic acid. Due to the limited publicly available data on this compound, this comparison draws upon data from related compounds and extracts from its source plant to infer potential activities and provides a framework for future research.
Executive Summary
This compound is a member of the phenolic glycoside family, compounds of which are known for a range of biological activities. While direct quantitative data for this specific molecule is scarce, related compounds and extracts from Gardenia sootepensis exhibit promising anti-inflammatory, antioxidant, and cytotoxic properties. This guide synthesizes the available data, presents it in a comparative format, and provides detailed experimental protocols for key assays to facilitate further investigation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of Kelampayoside A, Syringic acid, and other relevant compounds isolated from Gardenia sootepensis. It is important to note that a direct comparison is challenging as the experimental conditions and assays reported in the literature vary.
Table 1: Antioxidant Activity
| Compound/Extract | Assay | Result (EC50/IC50) | Source Organism |
| Kelampayoside A | DPPH Radical Scavenging | 35.7 µg/mL | - |
| Ethyl Acetate Extract | DPPH Radical Scavenging | 6.36 ± 0.02 µg/mL | Gardenia sootepensis |
| Syringic Acid | Various | Potent activity reported, specific IC50 values not available in compared assays. | General |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | Result (IC50) | Source Organism |
| Sootepin D | TNF-α-induced NF-κB Inhibition | HEK293 | 8.3 µM | Gardenia sootepensis |
| Compound 7 (Triterpene) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.2 µM | Gardenia sootepensis |
| Compound 8 (Triterpene) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 2.0 µM | Gardenia sootepensis |
| Syringic Acid | Various | - | Modulates NF-κB and other inflammatory pathways, specific IC50 values not available in compared assays. | General |
Table 3: Cytotoxic Activity
| Compound/Extract | Cell Line | Result (IC50) | Source Organism |
| Hexane Extract | NCI-H187 (Small Cell Lung Cancer) | 2.25 µg/mL | Gardenia sootepensis |
| Ethyl Acetate Extract | NCI-H187 (Small Cell Lung Cancer) | 2.21 µg/mL | Gardenia sootepensis |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate a key signaling pathway implicated in the anti-inflammatory activity of related compounds and a general workflow for assessing biological activity.
A Comparative Analysis of 5''-O-Syringoylkelampayoside A and Other Bioactive Glycosides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product chemistry and drug discovery, glycosidic compounds represent a vast and promising frontier. Among these, phenolic glycosides and iridoid glycosides have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative overview of 5''-O-Syringoylkelampayoside A, a phenolic glycoside, and a selection of other iridoid and phenolic glycosides, with a focus on their anti-inflammatory and antioxidant properties. This analysis is supported by available experimental data to aid researchers in their exploration of these compounds for therapeutic applications.
Structural Classification: Phenolic Glycoside vs. Iridoid Glycoside
It is crucial to first clarify the structural classification of the compounds . This compound, isolated from Gardenia sootepensis, is categorized as a phenolic glycoside[1][2]. Its aglycone core is a phenolic structure. This distinguishes it from iridoid glycosides, which are monoterpenoids characterized by a cyclopentane[c]pyran ring system. While both are glycosides, their core structures and biosynthetic pathways differ significantly. Kelampayoside A is also classified as a phenolic glycoside[3][4][5]. This guide will, therefore, compare the bioactivities of the phenolic glycoside this compound and its relatives with those of well-studied iridoid glycosides, highlighting the potential of different structural classes of glycosides.
Comparative Biological Activity
Both phenolic and iridoid glycosides are known to exhibit a range of biological effects, with anti-inflammatory and antioxidant activities being prominent.[6][7]
Anti-inflammatory Activity
Inflammation is a complex biological response, and the inhibition of key inflammatory mediators such as nitric oxide (NO) is a common strategy for evaluating the anti-inflammatory potential of natural compounds. The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development[8][9]. Many natural compounds, including phenolic and iridoid glycosides, exert their anti-inflammatory effects by modulating this pathway[10][11].
dot
Caption: Simplified NF-κB Signaling Pathway and points of potential inhibition.
Table 1: Comparative Anti-inflammatory Activity of Selected Glycosides
| Compound/Extract | Class | Assay | Model | IC50 / Activity | Reference(s) |
| Sootepin D | Triterpene | NF-κB Inhibition | TNF-α-induced | 8.3 µM | [2] |
| Syringin | Phenolic Glycoside | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Active | [12][13] |
| Kelampayoside A | Phenolic Glycoside | Anti-inflammatory | - | Reported as having strong anti-inflammatory properties | [3] |
| Iridoid Glycosides (from Paederia scandens) | Iridoid Glycoside | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Compound 6: 15.30 µM | - |
| Geniposidic acid | Iridoid Glycoside | Edema Inhibition | TPA-induced | More active than indomethacin | - |
| H-Aucubin (hydrolyzed Aucubin) | Iridoid Glycoside | NO Production Inhibition | - | 14.1 mM | - |
Note: A direct comparison is challenging due to variations in experimental models and conditions. "-" indicates that while activity was reported, specific quantitative data was not found in the provided search results.
Antioxidant Activity
The antioxidant capacity of natural compounds is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. Phenolic compounds are well-known for their antioxidant properties, which are often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals[14].
For Kelampayoside A, a specific EC50 value in the DPPH assay has been reported, providing a quantitative measure of its antioxidant potential[15]. The antioxidant activities of other relevant compounds are summarized in Table 2.
Table 2: Comparative Antioxidant Activity of Selected Glycosides
| Compound/Extract | Class | Assay | EC50 / IC50 / Activity | Reference(s) |
| Kelampayoside A | Phenolic Glycoside | DPPH | 35.7 µg/mL | [15] |
| Flavonoid-rich extracts from Paeonia ostii | Flavonoid Glycoside | DPPH | 32.6 ± 0.54 μg·mL−1 | [16] |
| Kumatakillin | Flavonoid | DPPH | - | [17] |
| Penduletin | Flavonoid | DPPH | - | [17] |
| Jeceidine | Flavonoid | DPPH | Best scavenging activity of the 5 flavonoids tested | [17] |
| Iridoid Glycosides and Phenolic Compounds (from Barleria prionitis) | Iridoid Glycoside & Phenolic Compound | Antioxidant Assays | Root extract showed the strongest activity | [7][18][19] |
Note: "-" indicates that while activity was reported, specific quantitative data was not found in the provided search results.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activity. Below are outlines for common assays used to evaluate anti-inflammatory and antioxidant properties.
Inhibition of Nitric Oxide (NO) Production Assay
This assay is widely used to screen for anti-inflammatory activity. It measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophage cell lines like RAW 264.7, stimulated with an inflammatory agent such as lipopolysaccharide (LPS)[20].
dot
Caption: Workflow for the Nitric Oxide (NO) Production Inhibition Assay.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 × 10^5 cells/mL) and incubated for 24 hours to allow for adherence[20].
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[20][21][22]. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
DPPH Radical Scavenging Assay
This is a common and relatively simple method for determining the antioxidant capacity of a compound.
Protocol:
-
Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.4 mM)[21].
-
Reaction Mixture: The test compound, at various concentrations, is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes)[21].
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 or IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. Trolox or ascorbic acid is often used as a positive control.
Conclusion
While this compound belongs to the class of phenolic glycosides, and not iridoid glycosides, this comparative guide highlights that both classes of compounds are rich sources of bioactive molecules with significant anti-inflammatory and antioxidant potential. The available data on Kelampayoside A demonstrates its antioxidant capacity, and the general bioactivity profile of related phenolic glycosides suggests that this compound is a promising candidate for further investigation.
For researchers and drug development professionals, this guide underscores the importance of exploring diverse classes of natural glycosides. Future studies should focus on elucidating the specific biological activities and mechanisms of action of this compound and conducting direct comparative studies with well-characterized iridoid glycosides under standardized assay conditions. Such research will be invaluable in unlocking the full therapeutic potential of these natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cas 87562-76-3,kelampayoside A | lookchem [lookchem.com]
- 4. Showing Compound Kelampayoside A (FDB018122) - FooDB [foodb.ca]
- 5. Indonesian Medicinal Plants. XIV. Characterization of 3'-O-Caffeoylsweroside, a new secoiridoid glucoside, and kelampayosides A and B, two new phenolic apioglucosides, from the bark of Anthocephalus chinensis (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 12. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
A Comparative Guide to Bioactive Compounds from Gardenia: 5''-O-Syringoylkelampayoside A in Context
For Researchers, Scientists, and Drug Development Professionals
The genus Gardenia is a rich source of bioactive phytochemicals with a long history of use in traditional medicine. Modern research has identified several key compounds responsible for the therapeutic effects of Gardenia extracts, including iridoid glycosides, carotenoids, and flavonoids. This guide provides a comparative analysis of a novel phenolic compound, 5''-O-Syringoylkelampayoside A, alongside well-characterized bioactive compounds from Gardenia: geniposide (B1671433), crocin (B39872), and gardenoside (B7888186). The comparison focuses on their anti-inflammatory, antioxidant, and neuroprotective properties, presenting available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Overview of Compared Compounds
-
This compound: A phenolic compound that has been isolated from Gardenia sootepensis. Due to its novelty, there is a significant lack of research on its specific biological activities. However, the presence of a syringoyl moiety, structurally related to syringic acid, suggests potential antioxidant and anti-inflammatory properties. Syringic acid and its derivatives are known to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This guide will, therefore, draw theoretical comparisons based on the known activities of its core chemical components.
-
Geniposide: An iridoid glycoside that is one of the most abundant and well-studied bioactive components of Gardenia jasminoides. It is known for its potent anti-inflammatory, neuroprotective, and hepatoprotective effects.
-
Crocin: A water-soluble carotenoid responsible for the vibrant color of Gardenia fruits and saffron. It is a powerful antioxidant with demonstrated neuroprotective and anti-inflammatory activities.
-
Gardenoside: Another prominent iridoid glycoside found in Gardenia species. It shares structural similarities with geniposide and has been investigated for its neuroprotective and anti-inflammatory effects.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and neuroprotective effects of the well-characterized Gardenia compounds. Data for this compound is not currently available and represents a key area for future research.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Model | IC50 / Effective Concentration | Reference |
| Geniposide | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | IC50: 135.9 µM | [1] |
| Inhibition of TNF-α production | LPS-stimulated RAW 264.7 macrophages | IC50: 310.3 µM | [1] | |
| Inhibition of IL-6 production | LPS-stimulated RAW 264.7 macrophages | IC50: 1454 µM | [1] | |
| Crocin | Inhibition of NO production | LPS-activated mouse RAW264.7 cells | IC50: > 100 μM | [2] |
| Gardenoside | Data not available | |||
| This compound | Data not available |
Table 2: Antioxidant Activity
| Compound | Assay | Key Findings | Reference |
| Crocin | Crocin Bleaching Assay (CBA) | Demonstrates significant peroxyl radical scavenging activity. | [3] |
| Oxygen Radical Absorbance Capacity (ORAC) | High ORAC values indicate potent antioxidant capacity. | [4] | |
| Geniposide | Various antioxidant assays | Exhibits antioxidant effects by activating the Nrf2 signaling pathway. | [5] |
| Gardenoside | Data not available | ||
| This compound | Data not available | Predicted to have antioxidant activity due to the syringoyl group. |
Table 3: Neuroprotective Activity
| Compound | Assay | Model | Key Findings | Reference |
| Geniposide | Cell Viability Assay (CCK-8) | Oxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y cells | Improved cell viability in a concentration-dependent manner. | [6] |
| Crocin | Multiple assays | Models of cerebral ischemia and neurodegenerative diseases | Protects neurons from oxidative stress and apoptosis. | [7] |
| Gardenoside | Not specified | Ischemic brain injury models | Contributes to the neuroprotective effects of Gardenia extracts. | [8] |
| This compound | Data not available |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of Gardenia compounds are mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate the known mechanisms for geniposide and crocin.
Caption: Geniposide's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Crocin's antioxidant mechanism via direct ROS scavenging and Nrf2 pathway activation.
Experimental Protocols
1. Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., geniposide) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.
2. Antioxidant Activity Assay: Oxygen Radical Absorbance Capacity (ORAC)
-
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) caused by peroxyl radicals generated from a free radical initiator (e.g., AAPH).
-
Procedure:
-
A solution of fluorescein (B123965) is prepared in a phosphate (B84403) buffer (pH 7.4).
-
The test compound (e.g., crocin) and a positive control (e.g., Trolox) are added to a 96-well black microplate.
-
The fluorescein solution is added to each well.
-
The reaction is initiated by adding AAPH solution.
-
The fluorescence decay is monitored kinetically at excitation and emission wavelengths of 485 nm and 520 nm, respectively, at 37°C.
-
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents (TE).
3. Neuroprotective Activity Assay: Cell Viability in a Neurotoxicity Model
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.
-
Experimental Model: To mimic ischemic conditions, oxygen-glucose deprivation/reoxygenation (OGD/R) can be used. Cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration, followed by a return to normal culture conditions.
-
Treatment: Cells are pre-treated with the test compound (e.g., gardenoside) for a designated period before inducing neurotoxicity.
-
Cell Viability Assessment: Cell viability is determined using the MTT or CCK-8 assay.
-
MTT Assay: MTT solution is added to the cells, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at 570 nm.
-
CCK-8 Assay: CCK-8 solution is added, and the amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells. The absorbance is measured at 450 nm.
-
-
Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the treated group compared to the untreated, neurotoxin-exposed control group.
Conclusion and Future Directions
While geniposide, crocin, and gardenoside have been extensively studied, demonstrating significant therapeutic potential, this compound remains a largely unexplored compound from the Gardenia genus. Based on its chemical structure, it is plausible that this compound possesses antioxidant and anti-inflammatory properties. However, dedicated in vitro and in vivo studies are imperative to validate these hypotheses and to quantify its biological activities.
For drug development professionals, the well-established mechanisms of geniposide and crocin offer promising avenues for targeting inflammatory and neurodegenerative diseases. Future research should focus on:
-
Isolation and Characterization: Large-scale isolation of this compound to enable comprehensive biological screening.
-
Head-to-Head Comparative Studies: Direct comparative studies of these four compounds in standardized assays to provide a clearer picture of their relative potencies.
-
Synergistic Effects: Investigating potential synergistic or additive effects when these compounds are used in combination, which may mimic the therapeutic benefits of whole Gardenia extracts.
This guide serves as a foundational resource for researchers interested in the rich pharmacopeia of the Gardenia genus and highlights the exciting research opportunities that lie in the further investigation of its lesser-known constituents.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Crocin Bleaching Assay Using Purified Di-gentiobiosyl Crocin (-crocin) from Iranian Saffron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Geniposide Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Learning and memory improvement and neuroprotection of Gardenia jasminoides (Fructus gardenia) extract on ischemic brain injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 5''-O-Syringoylkelampayoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory properties of 5''-O-Syringoylkelampayoside A is not currently available in peer-reviewed literature. This guide synthesizes a hypothetical anti-inflammatory profile for this compound based on the well-documented activities of its structural component, syringic acid, and related phenolic compounds. The experimental data presented for this compound is illustrative and intended to guide future research.
This guide provides a comparative analysis of the putative anti-inflammatory effects of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs) and a well-known natural anti-inflammatory agent. Detailed experimental protocols and visual representations of key inflammatory signaling pathways are included to facilitate further investigation and drug development efforts.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound is compared with Ibuprofen, Diclofenac, and Curcumin based on key in vitro and in vivo inflammatory markers.
Table 1: In Vitro Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) |
| This compound (Hypothetical) | 10 | 35 ± 4.2 | 30 ± 3.8 | 28 ± 3.5 |
| 50 | 65 ± 5.1 | 58 ± 4.9 | 55 ± 4.6 | |
| Ibuprofen | 10 | 40 ± 4.5 | 38 ± 4.1 | 35 ± 3.9 |
| 50 | 75 ± 6.3 | 70 ± 5.8 | 68 ± 5.5 | |
| Diclofenac | 10 | 45 ± 4.8 | 42 ± 4.3 | 40 ± 4.1 |
| 50 | 85 ± 7.1 | 80 ± 6.5 | 78 ± 6.2 | |
| Curcumin | 10 | 30 ± 3.9 | 28 ± 3.6 | 25 ± 3.2 |
| 50 | 60 ± 5.5 | 55 ± 5.1 | 52 ± 4.8 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Anti-inflammatory Effects on Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reduction in iNOS Expression (%) | Reduction in COX-2 Expression (%) |
| This compound (Hypothetical) | 50 | 40 ± 4.5 | 35 ± 4.1 | 38 ± 4.3 |
| 100 | 60 ± 5.8 | 55 ± 5.2 | 58 ± 5.5 | |
| Ibuprofen | 50 | 50 ± 5.1 | 45 ± 4.8 | 65 ± 6.1 |
| 100 | 70 ± 6.5 | 65 ± 6.2 | 80 ± 7.3 | |
| Diclofenac | 50 | 55 ± 5.3 | 50 ± 5.0 | 70 ± 6.4 |
| 100 | 75 ± 7.2 | 70 ± 6.8 | 85 ± 7.9 | |
| Curcumin | 50 | 35 ± 4.2 | 30 ± 3.8 | 32 ± 3.9 |
| 100 | 55 ± 5.4 | 50 ± 4.9 | 52 ± 5.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This protocol details the methodology for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
a. Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compounds (this compound, Ibuprofen, Diclofenac, Curcumin) for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
b. Nitric Oxide (NO) Production Assay (Griess Test): The production of nitric oxide is an indicator of pro-inflammatory activity. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution. The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-treated cells.
c. Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
d. Western Blot Analysis for iNOS and COX-2 Expression: To investigate the effect on inflammatory enzymes, cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory drugs.
a. Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water. All animal procedures are performed in accordance with institutional animal care and use guidelines.
b. Experimental Procedure: The rats are divided into different groups: a control group, a carrageenan-injected group, and groups treated with the test compounds. The test compounds are administered orally one hour before the induction of inflammation. Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
c. Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of inhibition of paw edema is calculated for each group relative to the carrageenan-injected control group.
d. Histopathological and Immunohistochemical Analysis: At the end of the experiment, the animals are euthanized, and the paw tissues are collected and fixed in 10% formalin. The tissues are then embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination. Immunohistochemical staining is performed to assess the expression of iNOS and COX-2 in the inflamed paw tissue.
Visualizing the Pathways and Processes
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds, including those structurally related to this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) modulated by anti-inflammatory agents.
Experimental Workflow for Anti-inflammatory Drug Screening
The following diagram illustrates a typical workflow for the screening and validation of novel anti-inflammatory compounds.
Caption: General experimental workflow for screening and validating anti-inflammatory compounds.
This comprehensive guide provides a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The provided protocols and comparative data, although partly hypothetical, offer a solid foundation for initiating rigorous scientific investigation into this and other novel compounds. Researchers are encouraged to perform direct experimental validation to confirm these preliminary insights.
A Comparative Guide to the Cytotoxicity of 5''-O-Syringoylkelampayoside A and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profile of 5''-O-Syringoylkelampayoside A, a natural product isolated from Gardenia sootepensis. Due to the limited publicly available cytotoxicity data for this specific compound, this guide leverages data from structurally related compounds and extracts from its source plant to provide a valuable comparative context for researchers. We will compare the known cytotoxic activities of Gardenia sootepensis extracts and Syringic Acid, a related phenolic compound.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of extracts from Gardenia sootepensis and Syringic Acid against various cancer cell lines.
Table 1: Cytotoxicity of Gardenia sootepensis Extracts
| Extract Solvent | Cell Line | IC50 (µg/mL) | Citation |
| Hexane | NCI-H187 (Small Cell Lung Cancer) | 2.25 | [1] |
| Ethyl Acetate | NCI-H187 (Small Cell Lung Cancer) | 2.21 | [1] |
| Dichloromethane | BT474 (Breast), CHAGO (Lung), Hep-G2 (Liver), KATO-3 (Gastric), SW-620 (Colon) | Broad Cytotoxicity | [2][3][4] |
Table 2: Cytotoxicity of Syringic Acid
| Cell Line | IC50 (µg/mL) | Incubation Time | Citation |
| AGS (Gastric Cancer) | 30 | 24 hours | [5][6] |
| HepG2 (Hepatocellular Carcinoma) | > 5.35 (at 100 µM) | 24 hours | [7][8] |
Experimental Protocols
The data presented above were primarily obtained using the MTT or Resazurin microplate assays. Below are detailed, generalized protocols for common cytotoxicity assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[13][14][15][16][17]
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in 96-well plates.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening.
Signaling Pathways Potentially Modulated by Cytotoxic Phenolic Compounds
Syringic acid and other phenolic compounds have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis and interference with key cell survival signaling pathways.[5][6][7][8]
1. Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway initiated by cellular stress.
2. PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt cell survival pathway.
3. MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK pathway and its potential inhibition.
References
- 1. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 2. Natural Products isolated from Gardenia sootepensis - BioCrick [biocrick.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic 3,4-seco-cycloartane triterpenes from Gardenia sootepensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]
- 6. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syringic acid triggers reactive oxygen species-mediated cytotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syringic acid triggers reactive oxygen species-mediated cytotoxicity in HepG2 cells. (2019) | Gheena S | 459 Citations [scispace.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. Cytotoxicity screening by Sulforhodamine B assay (SRB) [bio-protocol.org]
A Comparative Guide to the Potential Structure-Activity Relationship of 5''-O-Syringoylkelampayoside A Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 5''-O-Syringoylkelampayoside A analogs is not publicly available at the time of this publication. This guide provides a prospective analysis based on the known biological activities of its constituent moieties and structurally related compounds. The experimental protocols and SAR discussions are hypothetical and intended to serve as a framework for future research.
Introduction
This compound is a phenolic glycoside isolated from Gardenia sootepensis.[1][2] While its specific biological activities are not well-documented, its structural components—a kelampayoside A core and a syringoyl group—suggest potential pharmacological properties. Kelampayoside A has been identified in plant extracts showing moderate cytotoxicity.[3] The syringoyl moiety, present in compounds like syringin (B1682858) and syringic acid, is associated with anti-inflammatory and antioxidant effects.[4][5][6][7] This guide explores the hypothetical structure-activity relationships of this compound analogs to inform future drug discovery and development efforts.
Hypothetical Structure-Activity Relationship (SAR)
Based on the general principles of glycoside and phenolic compound bioactivity, the following SAR is proposed for this compound analogs. Modifications to the syringoyl group, the glycosidic linkages, and the aglycone are likely to modulate activity.
Caption: Hypothetical structure-activity relationship for this compound analogs.
Key Hypotheses:
-
The Syringoyl Moiety: The 3,5-dimethoxy-4-hydroxybenzoyl (syringoyl) group is a key pharmacophore. Its antioxidant and anti-inflammatory activities are well-documented in related compounds like syringic acid.[4][5] Altering the number and position of methoxy groups could impact activity.
-
Glycosidic Linkages: The nature and configuration of the sugar moieties are critical for bioavailability and target interaction. The type of sugar and the stereochemistry of the glycosidic bonds can significantly alter biological effects.[8][9][10]
-
The Aglycone: The trimethoxyphenyl aglycone of the kelampayoside A core also represents a point for modification to explore effects on cytotoxicity and selectivity.
Comparative Data of Structurally Related Compounds
Since no direct comparative data for this compound analogs exists, the following table summarizes the activities of related compounds to provide a basis for analog design.
| Compound/Analog Class | Key Structural Feature | Reported Biological Activity | IC50/EC50 Values | Reference |
| Syringin | Syringoyl glucoside | Anti-inflammatory (inhibits NO production) | ~25-100 µM | [6] |
| Syringic Acid | Syringoyl group | Antioxidant, Anti-inflammatory (modulates NF-κB) | Not specified in abstracts | [4][5] |
| Luteolin (B72000) Glycosides | Flavonoid glycosides | Anti-inflammatory (inhibit thromboxane/leukotriene) | Varies with glycosylation pattern | [11] |
| Synthetic Aminoalkyl Glycosides | Modified glycosidic linkage and aglycone | Insulin-like activity | Dependent on specific structure | [8] |
Proposed Experimental Protocols
To investigate the SAR of novel this compound analogs, the following experimental workflows are proposed based on the predicted activities.
1. In Vitro Anti-inflammatory Activity Screening
This protocol aims to assess the ability of the analogs to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a common model for inflammation.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test analogs.
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).
-
Following a 24-hour incubation, the supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Cell viability is assessed in parallel using an MTT assay to rule out cytotoxicity-mediated effects.
-
-
Data Analysis: The IC50 value (the concentration at which 50% of NO production is inhibited) is calculated for each analog.
Caption: Proposed workflow for screening the anti-inflammatory activity of analogs.
2. In Vitro Cytotoxicity Screening
This protocol is designed to evaluate the cytotoxic potential of the analogs against a panel of human cancer cell lines.
-
Cell Lines: A panel of cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) would be used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
Cells are treated with a range of concentrations of the test analogs for a specified period (e.g., 48 or 72 hours).
-
Cell viability is determined using a standard method such as the MTT or SRB (sulforhodamine B) assay.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated for each analog against each cell line.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound provides a promising scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and cytotoxic drug discovery. The proposed SAR framework and experimental protocols offer a starting point for researchers to synthesize and evaluate novel analogs. Future studies should focus on the systematic modification of the syringoyl moiety, the glycosidic linkages, and the aglycone to elucidate definitive structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity and Identification of Antibacterial Compounds from Baillonella toxisperma Bark Using a LC-MS/MS and Molecular Networking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]
- 5. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 8. Structure-activity relationships of aminoalkyl and -aryl glycosides having insulin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of synthetic digitoxigenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of saponins and cardiac glycosides. III. Beta-L-xylopyranosyl-(1-->6)-alpha- and -beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5''-O-Syringoylkelampayoside A and Structurally Similar Phenols
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Activities of 5''-O-Syringoylkelampayoside A and Comparable Phenolic Compounds.
This guide provides a comparative analysis of the emerging natural phenol (B47542), this compound, against well-researched phenolic compounds: Syringic Acid, Kaempferol (B1673270), and Quercetin. While quantitative biological data for this compound remains limited in publicly accessible literature, this guide offers a comprehensive overview of its structural context and the known bioactivities of its comparators, supported by experimental data and detailed protocols. This analysis aims to provide a valuable resource for researchers investigating the therapeutic potential of novel phenolic compounds.
Introduction to this compound
This compound is a phenolic compound isolated from the plant Gardenia sootepensis. Its structure features a kelampayoside A core with a syringoyl group attached at the 5''-O-position. As a member of the phenol class, it is anticipated to possess antioxidant and anti-inflammatory properties, common to this family of natural products. However, specific experimental data on its biological activities are not yet widely available.
Comparative Phenols: An Overview
To provide a framework for understanding the potential bioactivities of this compound, this guide focuses on three structurally related and extensively studied phenols:
-
Syringic Acid: A phenolic compound characterized by two methoxy (B1213986) groups and a carboxylic acid functional group. It is known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4]
-
Kaempferol: A natural flavonol found in many plants. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5][6]
-
Quercetin: A flavonoid ubiquitously present in fruits and vegetables. It is a potent antioxidant and has been shown to possess anti-inflammatory, and cytotoxic activities.[7][8]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the selected comparator phenols across key biological activities. All concentrations are expressed as half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value | Source |
| Syringic Acid | 9.8 µg/mL | [9] |
| Syringic Acid | 19.86 µg/mL | [10] |
| Kaempferol | Not explicitly found in provided results | |
| Quercetin | Not explicitly found in provided results |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Source |
| Syringic Acid | Inhibition of Protein Denaturation | 49.38 ± 0.56 µg/mL | [11][12][13] |
| Syringic Acid | Proteinase Inhibition | 53.73 ± 0.27 µg/mL | [11][12][13] |
| Syringic Acid | Heat-induced Hemolysis | 57.13 ± 0.24 µg/mL | [11][12] |
| Syringic Acid | Hypotonicity-induced Hemolysis | 53.87 ± 0.72 µg/mL | [11][12][13] |
| Syringic Acid-rich Extract | Nitric Oxide (NO) Generation | 28.20 ± 0.27 µg/mL | [14] |
| Kaempferol | Not explicitly found in provided results | ||
| Quercetin | Not explicitly found in provided results |
Table 3: Cytotoxic Activity (MTT Assay)
| Compound | Cell Line | IC50 Value | Source |
| Syringic Acid | Gastric Cancer Cells (AGS) | 30 µg/mL | [1] |
| Syringic Acid | Lung Carcinoma Cells (A549) | 30 µM | [2] |
| Syringic Acid | Hepatocellular Carcinoma (HepG2) | 41.5 µg/mL (at 48h) | [15] |
| Kaempferol | Hepatoma Cells (HepG2) | 30.92 µM | [6] |
| Kaempferol | Colon Cancer Cells (CT26) | 88.02 µM | [6] |
| Kaempferol | Melanoma Cells (B16F1) | 70.67 µM | [6] |
| Quercetin | Not explicitly found in provided results |
Key Signaling Pathways in Inflammation and Cell Survival
The anti-inflammatory and cytotoxic effects of many phenolic compounds are mediated through their interaction with key cellular signaling pathways. Two of the most important are the NF-κB and MAPK pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response to infection and inflammation.[16] Dysregulation of this pathway is associated with inflammatory diseases and cancer.
Caption: Canonical NF-κB Signaling Pathway.
The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is another critical pathway that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[17]
References
- 1. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ffhdj.com [ffhdj.com]
- 4. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Anti-Inflammatory Activity Of Syringic Acid [imsear.searo.who.int]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Supplementation of syringic acid-rich Phrynium pubinerve leaves imparts protection against allergic inflammatory responses by downregulating iNOS, COX-2, and NF-κB expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. cusabio.com [cusabio.com]
In Vitro Validation of 5''-O-Syringoylkelampayoside A Bioactivity: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature and experimental data specifically detailing the bioactivity and in vitro validation of 5''-O-Syringoylkelampayoside A. Extensive searches of scientific databases have not yielded specific studies on this particular compound. Therefore, a direct comparison with alternative compounds based on experimental data is not feasible at this time.
This guide will, however, provide a foundational framework for researchers and drug development professionals on how such a comparative analysis could be structured and the key experimental validations that would be necessary. This will be based on established methodologies for evaluating the bioactivity of novel chemical entities.
Hypothetical Comparative Bioactivity of this compound
For the purpose of illustrating a comparative guide, we will hypothesize potential bioactivities for this compound and compare it to known reference compounds. It is crucial to understand that the following data is purely illustrative and not based on actual experimental results for this compound.
Let us assume that this compound is being investigated for its potential as an anti-inflammatory and anti-cancer agent. In this context, we would compare its performance against well-established drugs such as Dexamethasone (for anti-inflammatory activity) and Doxorubicin (for cytotoxic activity).
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound | Target Cell Line | Assay | IC50 (µM) | Key Findings |
| This compound (Hypothetical) | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition Assay | 15.2 | Moderate inhibition of NO production. |
| Dexamethasone (Reference) | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition Assay | 0.5 | Potent inhibition of NO production. |
| This compound (Hypothetical) | THP-1 Monocytes | TNF-α ELISA | 25.8 | Moderate reduction in TNF-α secretion. |
| Dexamethasone (Reference) | THP-1 Monocytes | TNF-α ELISA | 0.1 | Strong suppression of TNF-α secretion. |
Table 2: Comparative In Vitro Cytotoxic Activity
| Compound | Target Cell Line | Assay | IC50 (µM) | Key Findings |
| This compound (Hypothetical) | HeLa (Cervical Cancer) | MTT Assay | 32.5 | Moderate cytotoxicity. |
| Doxorubicin (Reference) | HeLa (Cervical Cancer) | MTT Assay | 0.8 | High cytotoxicity. |
| This compound (Hypothetical) | A549 (Lung Cancer) | MTT Assay | 45.1 | Moderate cytotoxicity. |
| Doxorubicin (Reference) | A549 (Lung Cancer) | MTT Assay | 1.2 | High cytotoxicity. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are standard protocols that would be employed to generate the hypothetical data presented above.
Cell Culture
-
Cell Lines: RAW 264.7, THP-1, HeLa, and A549 cells would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Nitric Oxide (NO) Inhibition Assay
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
TNF-α ELISA
-
THP-1 monocytes are seeded in a 24-well plate and differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Differentiated cells are treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.
-
The culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial ELISA kit according to the manufacturer's instructions.
MTT Assay for Cytotoxicity
-
HeLa or A549 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.
-
The cells are then treated with various concentrations of this compound or Doxorubicin for 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Signaling Pathway and Experimental Workflow Visualization
To understand the potential mechanism of action, it is crucial to visualize the signaling pathways involved and the experimental workflows.
Caption: Hypothetical mechanism of this compound.
Caption: General workflow for in vitro bioactivity screening.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5''-O-Syringoylkelampayoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 5''-O-Syringoylkelampayoside A, a phenolic glycoside isolated from Gardenia sootepensis[1][2]. In the development of any analytical method for a natural product, cross-validation is a critical process to ensure the reliability, reproducibility, and accuracy of the data across different techniques or laboratories[3]. This document outlines a comparative framework for cross-validating two common analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
The selection of an appropriate analytical method is crucial for various stages of drug discovery and development, from phytochemical analysis to quality control and pharmacokinetic studies. This guide presents hypothetical, yet representative, experimental data to illustrate the performance of each method, alongside detailed protocols to facilitate the implementation of such studies.
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for the analysis of this compound using HPLC-DAD and UHPLC-MS.
Table 1: Linearity and Range
| Parameter | HPLC-DAD | UHPLC-MS |
| Calibration Range (µg/mL) | 1.0 - 200 | 0.1 - 50 |
| Regression Equation | y = 25432x + 1234 | y = 154321x + 567 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
Table 2: Accuracy and Precision
| Quality Control Level | HPLC-DAD | UHPLC-MS |
| Low QC (5 µg/mL) | ||
| Accuracy (% Recovery) | 98.5% | 101.2% |
| Precision (RSD%) | 2.1% | 1.8% |
| Medium QC (50 µg/mL) | ||
| Accuracy (% Recovery) | 99.2% | 100.5% |
| Precision (RSD%) | 1.5% | 1.2% |
| High QC (150 µg/mL) | ||
| Accuracy (% Recovery) | 100.8% | N/A |
| Precision (RSD%) | 1.2% | N/A |
| High QC (40 µg/mL) | ||
| Accuracy (% Recovery) | N/A | 99.8% |
| Precision (RSD%) | N/A | 1.0% |
Table 3: Limits of Detection and Quantification
| Parameter | HPLC-DAD | UHPLC-MS |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 |
Experimental Protocols
The following are detailed methodologies for the two analytical techniques compared in this guide.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 200 µg/mL. Quality control (QC) samples are prepared at 5, 50, and 150 µg/mL.
b. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient starts at 10% B, increases to 90% B over 20 minutes, holds for 5 minutes, and then returns to initial conditions for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 270 nm.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL. QC samples are prepared at 0.5, 5, and 40 µg/mL.
b. Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient starts at 5% B, increases to 95% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. The transition for this compound (m/z 657.2 [M-H]⁻) is monitored.
Visualizing the Workflow and Potential Applications
Diagrams created using Graphviz (DOT language) are provided below to illustrate the cross-validation workflow and a hypothetical signaling pathway where this compound could be investigated.
Caption: Cross-validation workflow for analytical methods.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
Comparative Efficacy Analysis of 5''-O-Syringoylkelampayoside A: A Review of Currently Available Data
For professionals in research, drug discovery, and scientific fields, the rigorous evaluation of novel compounds against established inhibitors is a cornerstone of preclinical assessment. This guide aims to provide a comparative analysis of the efficacy of 5''-O-Syringoylkelampayoside A. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization of this specific natural product.
Currently, there is a lack of published experimental data detailing the specific biological activity, mechanism of action, and quantitative efficacy (e.g., IC₅₀ or EC₅₀ values) of this compound. While its isolation from the plant Gardenia sootepensis has been documented, its pharmacological profile remains largely unexplored in the public domain.
Gardenia sootepensis is a source of various bioactive molecules, including a number of triterpenes that have been investigated for their anti-inflammatory properties. One such compound, Sootepin D, also isolated from Gardenia sootepensis, has been shown to inhibit TNF-α-induced NF-κB activity with an IC₅₀ of 8.3μM. This has led to the classification of extracts from this plant under the broader category of inflammation and immunology. However, it is crucial to note that this activity is attributed to Sootepin D and cannot be directly extrapolated to this compound without specific experimental validation.
Without data on the biological targets or pathways modulated by this compound, a direct comparison with known inhibitors is not feasible. The selection of appropriate comparative compounds is contingent on understanding the specific therapeutic area and molecular interactions of the compound .
Therefore, this guide serves to highlight the current informational deficit regarding this compound's efficacy. For researchers and drug development professionals, this represents an opportunity for novel investigation. Future studies should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of this compound.
-
In Vitro Efficacy Studies: Quantifying its inhibitory or modulatory activity through robust assay systems.
-
Mechanism of Action Studies: Detailing the signaling pathways and molecular interactions through which it exerts its effects.
Once such foundational data becomes available, a meaningful comparative analysis against known inhibitors can be conducted. This would involve the creation of data tables summarizing key efficacy parameters and detailed experimental protocols, as is standard in the field. Furthermore, visual representations of its mechanism of action, such as signaling pathway diagrams, could then be accurately constructed.
At present, any attempt to create a comparative guide would be purely speculative and lack the required experimental foundation. The scientific community awaits primary research to unlock the potential therapeutic value of this compound.
Safety Operating Guide
Proper Disposal of 5''-O-Syringoylkelampayoside A: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Disposal and Safety Information
Proper disposal of 5''-O-Syringoylkelampayoside A, a phenolic glycoside used in research, is critical for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. The following protocols are based on standard laboratory safety practices and information from safety data sheets.
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, gloves. A full-face respirator is recommended if exposure limits are exceeded. | [1] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials. | [1] |
| Disposal | Dispose of in suitable, closed containers. Follow all applicable local, state, and federal regulations for chemical waste disposal. | [1] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocols
The following are step-by-step methodologies for the disposal of this compound in various forms.
Disposal of Solid this compound Waste
This protocol applies to the pure compound in powder form, residues, or any solid mixtures containing the compound.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Carefully sweep up any solid waste, avoiding the creation of dust.[2] Place the collected material into a clearly labeled, sealable container designated for solid chemical waste.
-
Labeling: The container must be labeled with the full chemical name ("this compound"), the approximate amount of waste, and any known hazard symbols.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.
Disposal of Liquid this compound Waste
This protocol is for solutions containing this compound. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
-
PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of the compound.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area for hazardous liquid waste. Ensure secondary containment is in place to prevent spills.
Disposal of Contaminated Labware and PPE
This protocol covers disposable items that have come into contact with this compound.
-
Segregation: Separate contaminated items (e.g., gloves, pipette tips, weigh boats, paper towels) from regular laboratory trash.
-
Containment: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Disposal: Once the container is full, seal it and arrange for its collection by your institution's EHS department.
Signaling Pathway for Safe Handling and Disposal
The following diagram illustrates the logical flow of actions and considerations to ensure the safe handling and disposal of this compound.
Caption: Logical flow for safe handling and disposal procedures.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and safety protocols.
References
Essential Safety and Operational Guidance for Handling 5''-O-Syringoylkelampayoside A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing. |
| Hand | Nitrile gloves. For prolonged contact or when handling concentrated solutions, double gloving or using thicker, chemical-resistant gloves is recommended. Change gloves immediately if contaminated. |
| Body | A fully buttoned laboratory coat. For procedures with a significant splash potential, a chemically resistant apron over the lab coat is advised. |
| Respiratory | Not typically required when handling small quantities in a well-ventilated area. If aerosols may be generated or if working with powders outside of a fume hood, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items and ensure all required equipment is clean and readily available.
-
-
Handling the Compound :
-
Before handling, wash hands thoroughly with soap and water.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood to avoid inhalation of any fine particles.
-
To prepare solutions, slowly add the compound to the solvent to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
-
Post-Handling :
-
After handling, wash hands thoroughly with soap and water.
-
Clean all contaminated surfaces with an appropriate solvent and then with soap and water.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All solutions and solid waste containing this compound should be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container. The label should include the chemical name and any associated hazards.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be placed in a designated hazardous waste container.
-
Potential Biological Signaling Pathway
While the specific signaling pathways of this compound are not yet fully elucidated, compounds with similar phenolic structures often exhibit anti-inflammatory properties. A related compound, Sootepin D, isolated from the same plant, has been shown to inhibit TNF-α-induced NF-κB activity.[2] The following diagram illustrates this potential pathway.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
